molecular formula C24H29ClN2O5 B7790624 Benazepril Hydrochloride CAS No. 866541-74-4

Benazepril Hydrochloride

Cat. No.: B7790624
CAS No.: 866541-74-4
M. Wt: 460.9 g/mol
InChI Key: VPSRQEHTHIMDQM-FKLPMGAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazepril hydrochloride, with the CAS registry number 86541-74-4, is an angiotensin-converting enzyme (ACE) inhibitor prodrug used in biomedical research . It is structurally classified as a small molecule and is rapidly converted in the liver via hydrolysis of its ester group to its active metabolite, benazeprilat, which is a potent, non-sulfhydryl ACE inhibitor . Its primary mechanism of action involves the competitive inhibition of ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This inhibition leads to decreased vasopressor activity and reduced aldosterone secretion, which are critical pathways in regulating blood pressure and fluid balance . Consequently, this compound serves as a key research tool for studying the renin-angiotensin-aldosterone system (RAAS) in models of hypertension and cardiovascular diseases . Furthermore, its applications extend to investigations in congestive heart failure and chronic renal failure, providing insights into organ protection and disease progression . From a pharmacokinetic perspective, the active metabolite, benazeprilat, has an effective accumulation half-life of 10 to 11 hours and is cleared predominantly by renal excretion, which is an important consideration for study design . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory and safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045922
Record name Benazepril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86541-74-4, 866541-74-4
Record name Benazepril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benazepril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZEPRIL HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZEPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benazepril Hydrochloride in Renal Disease: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril hydrochloride, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor benazeprilat, is a cornerstone in the management of renal disease.[1][2] Its therapeutic efficacy extends beyond simple blood pressure control, encompassing a complex interplay of renal hemodynamic modulation and direct cellular and molecular actions that collectively slow the progression of chronic kidney disease (CKD).[3][4] This guide provides an in-depth examination of benazepril's mechanism of action in the context of renal pathophysiology, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological pathways.

Core Mechanism: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of benazepril is the targeted inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[5][6]

  • RAAS Cascade: The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE) then rapidly converts angiotensin I into the highly active octapeptide, angiotensin II (AT-II).[5][6]

  • Role of Angiotensin II: AT-II exerts powerful physiological effects, including systemic vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex.[7][8] Aldosterone promotes sodium and water retention by the kidneys. In renal disease, chronic activation of this system leads to glomerular hypertension, proteinuria, inflammation, and fibrosis.[3][5]

  • Benazepril's Point of Intervention: Benazepril is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[5][7] This inhibition leads to a cascade of beneficial renal effects:

    • Reduced Vasoconstriction: Decreased AT-II levels lead to systemic and, more profoundly, renal vasodilation.[5]

    • Decreased Aldosterone Secretion: Lower AT-II levels reduce aldosterone release, promoting natriuresis and reducing fluid retention.[7]

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin ACE ACE Angiotensin_II Angiotensin II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Stimulates Renin Renin ACE->Angiotensin_II  ACE Benazepril Benazeprilat (Active Metabolite) Benazepril->Block

Caption: RAAS pathway showing inhibition of ACE by benazeprilat.

Renal Hemodynamic Effects

Benazepril's primary renoprotective effect is mediated by the favorable alteration of intra-renal hemodynamics. In a diseased state, AT-II preferentially constricts the efferent arteriole (the vessel exiting the glomerulus), which elevates intraglomerular capillary pressure.[3] This hypertension within the glomerulus drives proteins across the filtration barrier, leading to proteinuria, a key predictor of CKD progression.[3]

By reducing AT-II levels, benazepril induces vasodilation of the efferent arteriole.[9] This action specifically lowers the hydraulic pressure within the glomerulus and reduces the filtration fraction, thereby decreasing the rate of protein filtration.[9] Studies show benazepril significantly increases effective renal plasma flow while maintaining a stable glomerular filtration rate (GFR), indicating a more efficient and less damaging filtration process.[9][10]

Glomerular_Hemodynamics Glomerular Hemodynamic Changes with Benazepril cluster_Untreated Untreated State (High Angiotensin II) cluster_Treated Benazepril-Treated State (Low Angiotensin II) Untreated_Glom Afferent Arteriole Glomerulus Efferent Arteriole (Constricted) Untreated_Pressure High Intraglomerular Pressure Untreated_Glom:f1->Untreated_Pressure Treated_Glom Afferent Arteriole Glomerulus Efferent Arteriole (Dilated) Benazepril Benazepril Action Untreated_Glom:f2->Benazepril Untreated_Proteinuria High Proteinuria Untreated_Pressure->Untreated_Proteinuria Treated_Pressure Reduced Intraglomerular Pressure Treated_Glom:f1->Treated_Pressure Treated_Proteinuria Reduced Proteinuria Treated_Pressure->Treated_Proteinuria Benazepril->Treated_Glom:f2  Vasodilation

Caption: Benazepril's effect on glomerular arteriole tone and pressure.

Cellular and Molecular Mechanisms

Beyond hemodynamics, benazepril exerts direct anti-fibrotic and anti-inflammatory effects at the cellular level.

  • Anti-Fibrotic Action: AT-II is a potent pro-fibrotic agent, stimulating the production of growth factors like Transforming Growth Factor-β1 (TGF-β1).[11][12] TGF-β1 is a central mediator in the pathogenesis of renal fibrosis, promoting the accumulation of extracellular matrix.[11] Experimental studies have demonstrated that benazepril treatment significantly decreases the expression of TGF-β1 and downstream targets such as tissue inhibitor of metalloproteinases (TIMP-1), integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[11][13][14][15] This action directly mitigates the processes of glomerulosclerosis and tubulointerstitial fibrosis.

  • Anti-Inflammatory Action: Benazepril has been shown to suppress inflammatory pathways, in part by down-regulating the NF-κB signaling pathway, which controls the expression of various pro-inflammatory cytokines and adhesion molecules.[14]

  • ANGPTL-4 Modulation: In models of diabetic nephropathy, benazepril was found to decrease the expression of angiopoietin-like 4 (ANGPTL-4), a protein whose expression is highly correlated with the severity of proteinuria.[16][17]

TGF_Pathway AngII Angiotensin II TGFb1 TGF-β1 Expression AngII->TGFb1 Stimulates ILK Integrin-Linked Kinase (ILK) Expression TGFb1->ILK SMA α-SMA Expression ILK->SMA Fibrosis Renal Fibrosis & Glomerulosclerosis SMA->Fibrosis Benazepril Benazepril Benazepril->AngII Inhibits (via ACE)

Caption: Benazepril's modulation of the pro-fibrotic TGF-β1 pathway.

Quantitative Data from Key Clinical and Preclinical Studies

The clinical efficacy of benazepril in renal disease is supported by robust quantitative data.

Table 1: Key Human Clinical Trial Data

Study Patient Population Treatment Key Outcomes & Quantitative Results Citation(s)
Hou et al. (2006) Non-diabetic, advanced CKD (SCr 3.1-5.0 mg/dL) Benazepril (20 mg/day) vs. Placebo Primary Endpoint (Doubling of SCr, ESRD, or death): 43% risk reduction with benazepril. Proteinuria: 52% reduction vs. placebo. Rate of Renal Function Decline: 23% reduction vs. placebo. [18][19]

| ACCOMPLISH Trial | Hypertensive patients at high cardiovascular risk | Benazepril/Amlodipine vs. Benazepril/Hydrochlorothiazide | Decline in eGFR: Smaller decline in the benazepril/amlodipine group (-0.88 vs -4.22 mL/min/1.73 m²). |[20] |

Table 2: Key Veterinary Clinical Trial Data

Study Patient Population Treatment Key Outcomes & Quantitative Results Citation(s)

| BENRIC Trial | Cats with naturally-occurring Chronic Kidney Disease | Benazepril (0.5-1.0 mg/kg/day) vs. Placebo | Proteinuria (UPC Ratio): Significant reduction with benazepril (P=.005). Survival (in cats with initial UPC >1): Longer survival times (401 days vs. 126 days for placebo). |[21][22] |

Table 3: Hemodynamic Effects in Hypertensive Patients

Study Patient Population Treatment Key Outcomes & Quantitative Results Citation(s)

| Valvo et al. (1989) | Essential hypertensive patients | Benazepril (10 mg, once or twice daily) | Renal Vascular Resistance: -35% Effective Renal Plasma Flow: Increased Glomerular Filtration Rate: Stable Filtration Fraction: Decreased |[9] |

Experimental Protocols

Detailed methodologies from seminal studies provide a framework for understanding the evidence supporting benazepril's mechanism of action.

Protocol: Human Study in Advanced CKD (Hou et al., 2006)
  • Title: Efficacy and Safety of Benazepril for Advanced Chronic Renal Insufficiency.[18]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[18]

  • Model/Population: 224 non-diabetic human patients with advanced CKD, defined by serum creatinine (SCr) levels of 3.1 to 5.0 mg/dL and persistent proteinuria.[18]

  • Methodology:

    • Treatment Group: Received benazepril 20 mg per day, in addition to conventional antihypertensive therapy to achieve blood pressure targets.[18]

    • Control Group: Received a matching placebo in addition to conventional antihypertensive therapy.[18]

    • Duration: Patients were followed for a mean of 3.4 years.[18]

    • Primary Endpoint Measurement: A composite of the time to the first event of a doubling of the baseline serum creatinine level, the onset of end-stage renal disease (ESRD), or death.[18]

    • Secondary Endpoint Measurement: Analysis of the change in proteinuria levels and the rate of decline in renal function over the study period.[18]

Clinical_Trial_Workflow Start Patient Screening (N=422, Non-diabetic CKD, SCr 1.5-5.0 mg/dL) RunIn 8-Week Run-in Period (All patients receive benazepril) Start->RunIn Washout 3-Week Washout (Benazepril discontinued) RunIn->Washout Randomization Randomization (Group 2: SCr 3.1-5.0 mg/dL, N=224) Washout->Randomization Treatment Benazepril Group (20 mg/day + conventional therapy) Randomization->Treatment n=112 Placebo Placebo Group (Placebo + conventional therapy) Randomization->Placebo n=112 FollowUp Follow-up (Mean 3.4 years) Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Analysis: • Doubling of SCr • ESRD • Death FollowUp->Endpoint

Caption: Workflow of the Hou et al. (2006) clinical trial.

Protocol: Preclinical Study in Renal Fibrosis (Aoyama et al., 2002)
  • Title: Combination therapy with benazepril and oral adsorbent ameliorates progressive renal fibrosis in uremic rats.[13][23]

  • Study Design: Controlled animal study.[13]

  • Model/Population: 5/6-nephrectomized uremic rats, a standard model for inducing progressive renal failure.[13]

  • Methodology:

    • Groups: Uremic rats were divided into three groups: (1) Untreated control (CRF), (2) Benazepril-treated (CRF+B), and (3) Combination therapy with benazepril and an oral adsorbent, AST-120 (CRF+BK).[13]

    • Duration: Treatment was administered for 14 weeks.[13]

    • Endpoint Measurement: Renal function was assessed via serum and urinary markers. Pathological changes were quantified by measuring the interstitial fibrosis area and glomerular sclerosis index. Molecular analysis involved measuring the expression of pro-fibrotic markers TGF-β1 and TIMP-1 in renal tissue.[13]

Conclusion

The mechanism of action of this compound in renal disease is multifaceted, combining powerful hemodynamic and cellular-level effects. Its core function is the inhibition of ACE within the RAAS, which alleviates glomerular hypertension and reduces proteinuria—a critical factor in slowing disease progression. Furthermore, its direct anti-fibrotic and anti-inflammatory properties, mediated by the downregulation of pathways involving TGF-β1 and NF-κB, contribute significantly to its renoprotective profile. The robust body of evidence from both human and animal studies confirms its role as a vital therapeutic agent for preserving kidney function in patients with chronic renal disease.

References

Whitepaper: The Bioactivation of Benazepril Hydrochloride to Benazeprilat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth technical examination of the metabolic conversion of the prodrug benazepril hydrochloride into its pharmacologically active metabolite, benazeprilat.

Introduction

This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] As a prodrug, benazepril itself has limited pharmacological activity and requires metabolic conversion to its active form, benazeprilat, to exert its therapeutic effects.[1][2][3][4][5][6] This bioactivation is a critical step in its mechanism of action. Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that plays a key role in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3][4]

This technical guide provides a comprehensive overview of the activation of benazepril, detailing the chemical transformation, pharmacokinetic profile, and the experimental methodologies used to study this process.

The Chemical and Metabolic Pathway

The conversion of benazepril to benazeprilat is a hydrolytic reaction. Benazepril is an ethyl ester derivative of benazeprilat.[1] This esterification enhances the molecule's lipophilicity, facilitating its absorption after oral administration. The activation occurs primarily in the liver, where esterase enzymes cleave the ester group.[1][2][3][4][5][7] This process exposes the carboxyl group, which is essential for binding to and inhibiting the angiotensin-converting enzyme.

Following oral administration, benazepril is absorbed and rapidly converted to benazeprilat.[5] The active metabolite, benazeprilat, then enters systemic circulation to inhibit ACE, which is predominantly found in the endothelial cells of the lungs and kidneys.[2] The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby producing the desired antihypertensive effect.[2][3]

G cluster_absorption Gastrointestinal Tract cluster_action Systemic Circulation & Target Tissue Benazepril_HCl Benazepril HCl (Oral) Absorption Absorption Benazepril_HCl->Absorption Benazepril_Prodrug Benazepril (Prodrug) Absorption->Benazepril_Prodrug Portal Circulation Hydrolysis Hepatic Esterases Benazepril_Prodrug->Hydrolysis Benazeprilat_Active Benazeprilat (Active) Hydrolysis->Benazeprilat_Active Ester Cleavage ACE Angiotensin-Converting Enzyme (ACE) Inhibition Inhibition Benazeprilat_Active->Inhibition Binds to Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Inhibition->ACE Blocks Angiotensin_I Angiotensin I Angiotensin_I->ACE Therapeutic_Effect Vasodilation & Reduced Blood Pressure Angiotensin_II->Therapeutic_Effect Leads to opposite effect

Caption: Metabolic activation pathway of benazepril.

Quantitative Data Summary

The pharmacokinetic profiles of benazepril and its active metabolite benazeprilat have been well-characterized. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat

ParameterBenazepril (Prodrug)Benazeprilat (Active Metabolite)Reference(s)
Time to Peak Plasma (Tmax) 0.5 - 1 hour1 - 2 hours (fasting), 2 - 4 hours (with food)[7][8][9]
Bioavailability (Oral) At least 37% (as benazeprilat)-[4]
Effective Half-life (t½) ~2.7 hours10 - 11 hours (accumulation half-life)[4][7]
Terminal Elimination Half-life (t½) -~17.3 - 22.3 hours[4][9]
Plasma Protein Binding ~96.7%~95.3%[4][7]
Primary Site of Metabolism Liver-[1][4][5][7]
Primary Route of Elimination -Renal and Biliary Excretion[4][7]

Table 2: Pharmacodynamic Data - ACE Inhibition

ParameterValueReference(s)
Plasma ACE Inhibition (≥10 mg dose) ≥80-90% for at least 24 hours[8]
Peak ACE Suppression (20 mg dose) ~96.7% at 1 hour post-dose[10]
Duration of Significant Inhibition Complete inhibition from 1.5 to 6 hours post-dose[9]
Inhibition at 48 hours ~42%[9]

Experimental Protocols

Protocol for In Vitro Hydrolysis of Benazepril to Benazeprilat

This protocol describes a method to simulate the metabolic conversion of benazepril using chemical hydrolysis and quantify the product using High-Performance Liquid Chromatography (HPLC).[11]

  • Objective: To monitor the rate of benazepril hydrolysis to benazeprilat under alkaline conditions.

  • Materials:

    • This compound reference standard

    • Benazeprilat reference standard

    • Moexipril (or other suitable internal standard)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Acetonitrile (HPLC grade)

    • Phosphate buffer (pH 4.5, HPLC grade)

    • Volumetric flasks, pipettes, and autosampler vials

  • Equipment:

    • HPLC system with a UV detector (set to 242 nm)

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

    • Analytical balance

    • pH meter

  • Methodology:

    • Standard Preparation: Prepare stock solutions of benazepril, benazeprilat, and the internal standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stocks.

    • Reaction Initiation: Dissolve a known quantity of benazepril HCl in a volumetric flask with 0.1 N NaOH to initiate hydrolysis at room temperature.

    • Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 N HCl) and add the internal standard. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • HPLC Analysis:

      • Mobile Phase: A mixture of phosphate buffer (pH 4.5) and acetonitrile (e.g., 53:47 v/v).[11]

      • Flow Rate: 1.0 mL/min.[11]

      • Detection: UV at 242 nm.[11]

      • Injection Volume: 20 µL.

    • Data Analysis: Quantify the concentrations of benazepril and benazeprilat at each time point by comparing their peak area ratios to the internal standard against the calibration curves. Plot the concentration of benazepril versus time to determine the reaction kinetics (e.g., pseudo-first-order).[11]

G start Start prep Prepare Standards (Benazepril, Benazeprilat, IS) start->prep react Initiate Hydrolysis: Benazepril + 0.1N NaOH prep->react sampling Collect Aliquots at Time Intervals react->sampling quench Quench Reaction (Acid) & Add Internal Standard sampling->quench For each time point hplc Analyze via HPLC (C18, 242 nm) quench->hplc analyze Quantify & Plot Kinetics hplc->analyze end End analyze->end

Caption: Experimental workflow for in vitro hydrolysis of benazepril.

Protocol for In Vitro ACE Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of benazeprilat on ACE using a synthetic substrate.[12][13]

  • Objective: To measure the IC50 value of benazeprilat for angiotensin-converting enzyme.

  • Materials:

    • Benazeprilat reference standard

    • Angiotensin-Converting Enzyme (ACE), typically from rabbit lung

    • ACE substrate, e.g., Hippuryl-Histidyl-Leucine (HHL)

    • Assay buffer (e.g., Tris-HCl or borate buffer with NaCl and ZnCl2)

    • Stopping reagent (e.g., 1N HCl)

    • Extraction solvent (e.g., Ethyl Acetate)

  • Equipment:

    • Microplate reader or UV-Vis Spectrophotometer

    • Incubator or water bath (37°C)

    • Centrifuge

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of benazeprilat in the assay buffer. Prepare solutions of ACE and the HHL substrate.

    • Assay Setup: In a microplate or microcentrifuge tubes, set up the following reactions:

      • Blank: Buffer only.

      • Control (100% Activity): ACE enzyme + Buffer (in place of inhibitor).

      • Inhibitor Wells: ACE enzyme + corresponding benazeprilat dilution.

    • Pre-incubation: Add the ACE enzyme to the control and inhibitor wells. Add the corresponding benazeprilat dilutions to the inhibitor wells. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to all wells (except the blank). Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding 1N HCl to all wells.

    • Product Extraction & Measurement:

      • The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture by adding ethyl acetate and vortexing.

      • Centrifuge to separate the phases.

      • Transfer the upper organic layer (containing HA) to a new plate or cuvette.

      • Evaporate the ethyl acetate and reconstitute the HA in a suitable solvent or buffer.

      • Measure the absorbance of the hippuric acid at ~228 nm.

    • Data Analysis:

      • Calculate the percentage of ACE inhibition for each benazeprilat concentration relative to the control.

      • Plot the percent inhibition against the logarithm of the benazeprilat concentration.

      • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) from the resulting dose-response curve.

G cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Benazeprilat Serial Dilutions pre_incubate Pre-incubate ACE with Benazeprilat (37°C) prep_inhibitor->pre_incubate prep_enzyme Prepare ACE Enzyme Solution prep_enzyme->pre_incubate prep_substrate Prepare HHL Substrate Solution add_substrate Add HHL Substrate to Initiate Reaction (37°C) pre_incubate->add_substrate stop_reaction Stop Reaction with HCl add_substrate->stop_reaction extract Extract Hippuric Acid with Ethyl Acetate stop_reaction->extract measure Measure Absorbance at 228 nm extract->measure calc_inhibition Calculate % Inhibition vs. Control measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

References

In Vitro Enzymatic Conversion of Benazepril to Benazeprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic conversion of the prodrug benazepril to its active metabolite, benazeprilat. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its therapeutic activity is dependent on its bioactivation to benazeprilat via hydrolysis of the ester group, a reaction primarily catalyzed by carboxylesterases in the liver.[1][2][3][4] This document details the enzymatic kinetics, experimental protocols for in vitro analysis, and the signaling pathway involved in its mechanism of action.

Enzymatic Conversion and Kinetics

The conversion of benazepril to benazeprilat is a hydrolysis reaction mediated by esterase enzymes. In humans, the predominant enzyme responsible for this bioactivation is carboxylesterase 1 (CES1), which is highly expressed in the liver.[5] The reaction follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of ACE Inhibitor Prodrugs by Recombinant Human Carboxylesterase 1 (CES1)

ACE Inhibitor ProdrugKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (mL/min/mg protein)
Ramipril1481571.061
Trandolapril186670.360

Source: Adapted from Thomsen et al. (2013). It is important to note that these values are for ramipril and trandolapril and serve as surrogates to illustrate the expected kinetic behavior of benazepril.

Experimental Protocols

In Vitro Hydrolysis of Benazepril using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of benazepril conversion to benazeprilat using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CES1.

Materials:

  • Benazepril hydrochloride

  • Human liver microsomes (pooled from multiple donors)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess the involvement of CYP450 enzymes, though not expected for this reaction)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of benazepril in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in ice-cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the benazepril solution in phosphate buffer at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding the diluted human liver microsomes to the pre-warmed benazepril solution.

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Quantification:

    • Analyze the concentrations of benazepril and benazeprilat in the supernatant using a validated HPLC or LC-MS/MS method.

Controls:

  • No-Enzyme Control: Incubate benazepril in the buffer without microsomes to assess non-enzymatic degradation.

  • Heat-Inactivated Microsomes: Incubate benazepril with microsomes that have been heat-inactivated (e.g., at 95°C for 10 minutes) to confirm that the conversion is enzymatic.

  • Zero-Time Point: Terminate the reaction immediately after adding the microsomes to determine the initial concentrations.

Determination of Michaelis-Menten Kinetic Parameters using Recombinant Human CES1

This protocol is designed to determine the Km and Vmax for the hydrolysis of benazepril using a purified, recombinant human CES1 enzyme.

Procedure:

  • Follow the general incubation and sample preparation procedure described above, with the following modifications:

    • Use recombinant human CES1 instead of human liver microsomes. The final enzyme concentration should be optimized based on the manufacturer's specifications and preliminary experiments.

    • Vary the initial concentration of benazepril over a wide range that brackets the expected Km (e.g., 0.1 to 10 times the estimated Km).

    • Measure the initial velocity of benazeprilat formation at each substrate concentration. This is typically done at early time points where the product formation is linear.

  • Data Analysis:

    • Plot the initial velocity of benazeprilat formation against the benazepril concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualization of Pathways and Workflows

Enzymatic_Conversion_of_Benazepril cluster_reaction Enzymatic Reaction Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Ester Hydrolysis Ethanol Ethanol CES1 Carboxylesterase 1 (CES1) (in Liver) H2O H2O

Caption: Enzymatic conversion of benazepril to benazeprilat by CES1.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Benazepril dilutions - Buffer - Microsomes/Enzyme Prewarm Pre-warm Substrate (37°C) Reagents->Prewarm Initiate Initiate Reaction (Add Enzyme) Prewarm->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Add Cold Solvent + IS) Incubate->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze Data Data Analysis (Calculate Rate/Kinetics) Analyze->Data

Caption: In vitro benazepril metabolism experimental workflow.

Signaling Pathway of Benazeprilat Action

Benazeprilat, the active form of benazepril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

RAAS_Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure (Na+ & H2O retention) Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Benazeprilat Benazeprilat Benazeprilat->ACE inhibits

Caption: Inhibition of the RAAS pathway by benazeprilat.

References

Pharmacogenomics of Benazepril Hydrochloride Response in Hypertension: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. However, inter-individual variability in blood pressure response to benazepril is a significant clinical challenge. This variability is, in part, attributable to genetic polymorphisms in key genes involved in the drug's mechanism of action and metabolism. This technical guide provides a comprehensive overview of the pharmacogenomics of benazepril, focusing on genetic variations within the renin-angiotensin-aldosterone system (RAAS) and drug metabolism pathways. We present a synthesis of current research, including detailed experimental protocols for genotyping and phenotyping, quantitative data on the impact of specific polymorphisms on drug efficacy, and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working to advance personalized medicine in hypertension treatment.

Introduction

Hypertension is a major global health issue, and while numerous antihypertensive agents are available, achieving optimal blood pressure control remains a challenge. Benazepril is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits ACE, a key enzyme in the RAAS.[1] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[2] The efficacy of benazepril can be influenced by genetic factors that alter the activity of the RAAS or the metabolic activation of the drug. Understanding these genetic influences is crucial for developing personalized therapeutic strategies to maximize efficacy and minimize adverse effects.

Pharmacodynamics: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a central role in blood pressure regulation. Genetic variations in the components of this pathway can significantly impact an individual's baseline blood pressure and their response to ACE inhibitors like benazepril.

Angiotensin-Converting Enzyme (ACE) Insertion/Deletion (I/D) Polymorphism

The ACE gene contains a 287-base pair insertion/deletion polymorphism (rs4646994) in intron 16, leading to three genotypes: II, ID, and DD. The D allele is associated with higher circulating and tissue ACE levels. While some studies have suggested a link between the DD genotype and a better response to ACE inhibitors in general, research specifically on benazepril has not consistently shown a significant association between the ACE I/D polymorphism and blood pressure response.[1][3] One study in Chinese hypertensive patients found no association between the ACE I/D polymorphism and the blood pressure response to benazepril.[3]

Angiotensinogen (AGT) M235T Polymorphism

The AGT gene encodes angiotensinogen, the precursor to angiotensin I. The M235T polymorphism (rs699) is a missense mutation that has been associated with varying plasma angiotensinogen levels. Some studies have indicated that this polymorphism may influence the antihypertensive effect of benazepril, particularly in certain patient populations. For instance, in a study of elderly Chinese hypertensive patients (≥60 years old), individuals with the MM genotype showed a significantly greater reduction in diastolic blood pressure (DBP) compared to those with the MT or TT genotypes.[4]

Angiotensin II Type 1 Receptor (AGTR1) A1166C Polymorphism

The AGTR1 gene encodes the receptor for angiotensin II. The A1166C polymorphism (rs5186) is located in the 3' untranslated region of the gene. The C allele has been linked to enhanced signal transduction upon angiotensin II binding. A study using a family-based association test found that the C allele was significantly associated with a greater decrease in both systolic and diastolic blood pressure after treatment with benazepril.[5]

Angiotensin-Converting Enzyme 2 (ACE2) Polymorphisms

ACE2 is a homolog of ACE that counter-regulates the RAAS by converting angiotensin II to the vasodilator angiotensin-(1-7). The rs2106809 polymorphism in the ACE2 gene has been investigated for its role in benazepril response. In a study of Chinese hypertensive patients, the T allele was associated with a greater reduction in systolic blood pressure and pulse pressure in women, and pulse pressure in men, in response to benazepril.[6]

Pharmacokinetics: Benazepril Metabolism

Benazepril is a prodrug that requires metabolic activation to its active form, benazeprilat. This conversion is primarily carried out by the enzyme carboxylesterase 1 (CES1).

Carboxylesterase 1 (CES1) and Genetic Variants

The CES1 gene is highly polymorphic, and genetic variations can lead to altered enzyme activity. Although specific studies on the impact of CES1 variants on benazepril response are limited, it is plausible that polymorphisms affecting CES1 function could influence the conversion of benazepril to benazeprilat, thereby altering its therapeutic effect. Further research is needed to elucidate the role of CES1 pharmacogenomics in benazepril therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the pharmacogenomics of benazepril response.

Table 1: Influence of AGT M235T Polymorphism on Diastolic Blood Pressure (DBP) Response to Benazepril in Elderly Patients (≥60 years)

GenotypeNumber of PatientsMean DBP Reduction (mmHg) ± SDP-value
MM-14.8 ± 4.80.034
MT-7.9 ± 7.7
TT-9.8 ± 6.4
Data from a study in elderly Chinese hypertensive patients.[4]

Table 2: Association of AGTR1 A1166C Polymorphism with Blood Pressure Response to Benazepril

AlleleAssociation with BP ResponseZ-scoreP-value
CDecreased Systolic BP2.5490.011
CDecreased Diastolic BP2.3200.020
Data from a family-based association test study.[5]

Table 3: Association of ACE2 rs2106809 T Allele with Blood Pressure Reduction per Allele with Benazepril

PopulationBlood Pressure ParameterReduction per T Allele (mmHg)
WomenSystolic Blood Pressure1.4
WomenPulse Pressure1.3
MenPulse Pressure0.9
Data from a study in Chinese hypertensive patients.[6]

Experimental Protocols

Phenotyping: Blood Pressure Measurement

Accurate and standardized blood pressure measurement is critical for pharmacogenomic studies of antihypertensive drugs.

Protocol: Standardized Office Blood Pressure Measurement

  • Patient Preparation:

    • The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.

    • The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement.

    • The patient's back should be supported, and their feet should be flat on the floor.

    • The arm should be supported at heart level.

  • Cuff Size and Placement:

    • Use a validated automated oscillometric device.

    • Select the appropriate cuff size based on the patient's arm circumference. The bladder of the cuff should encircle at least 80% of the arm.

    • Place the cuff on the bare upper arm.

  • Measurement Procedure:

    • Take at least three separate readings, with 1-2 minutes between each reading.

    • The blood pressure for the visit is the average of the last two readings.

  • Data Recording:

    • Record the systolic and diastolic blood pressure for each reading.

    • Note the arm used and the cuff size.

This protocol is based on recommendations from the ACCOMPLISH trial.[7]

Genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

PCR-RFLP is a common method for genotyping single nucleotide polymorphisms.

Protocol: Genotyping of AGT M235T (rs699)

  • DNA Extraction: Extract genomic DNA from whole blood using a standard commercial kit.

  • PCR Amplification:

    • Primers:

      • Forward: 5'-AGA ACT GGA TGT TGC TGC TG-3'[8]

      • Reverse: 5'-TGC TGT CCA CAC TGG CTC GC-3'[8]

    • PCR Reaction Mix (50 µL):

      • Genomic DNA (100 ng)

      • Forward Primer (10 pmol)

      • Reverse Primer (10 pmol)

      • dNTPs (200 µM each)

      • Taq DNA Polymerase (1.25 U)

      • 10x PCR Buffer

      • MgCl₂ (1.5 mM)

    • PCR Cycling Conditions:

      • Initial denaturation: 94°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 30 seconds

      • Final extension: 72°C for 7 minutes

  • Restriction Digestion:

    • Digest the 98 bp PCR product with the restriction enzyme Tth111I. The T allele creates a recognition site for this enzyme.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 3% agarose gel.

    • Genotype Interpretation:

      • MM Genotype: One band at 98 bp.

      • MT Genotype: Three bands at 98 bp, 85 bp, and 13 bp.

      • TT Genotype: Two bands at 85 bp and 13 bp.

Protocol: Genotyping of AGTR1 A1166C (rs5186)

  • DNA Extraction: As described above.

  • PCR Amplification:

    • Primers:

      • Forward: 5'-ATAATGTAAGCTCATCCACC-3'[9]

      • Reverse: 5'-GAGATTGCATTTCTGTCGGT-3'[9]

    • PCR Reaction Mix and Cycling Conditions: Similar to the AGT protocol, with optimization of annealing temperature as needed.

  • Restriction Digestion:

    • Digest the 359 bp PCR product with the restriction enzyme DdeI. The C allele abolishes a DdeI restriction site.

  • Gel Electrophoresis:

    • Separate the digested fragments on a 2% agarose gel.

    • Genotype Interpretation:

      • AA Genotype: One band at 359 bp.[9]

      • AC Genotype: Three bands at 359 bp, 220 bp, and 139 bp.[9]

      • CC Genotype: Two bands at 220 bp and 139 bp.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and processes involved in benazepril's pharmacogenomics.

RAAS_Pathway cluster_genes Relevant Genes with Polymorphisms Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction ACE ACE Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE Inhibits ACE2 ACE2 Vasodilation Vasodilation Angiotensin_1_7->Vasodilation AGT AGT (M235T) AGT->Angiotensinogen ACE_gene ACE (I/D) ACE_gene->ACE AGTR1_gene AGTR1 (A1166C) AGTR1_gene->AT1R ACE2_gene ACE2 (rs2106809) ACE2_gene->ACE2

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for benazeprilat.

Benazepril_Metabolism Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active) Benazepril->Benazeprilat Hydrolysis in Liver CES1 Carboxylesterase 1 (CES1) CES1->Benazeprilat CES1_gene CES1 Gene (Polymorphisms) CES1_gene->CES1 Encodes

Caption: Metabolic activation of benazepril to its active form, benazeprilat, by CES1.

Genotyping_Workflow Start Patient Blood Sample DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of Target Gene Region DNA_Extraction->PCR Digestion Restriction Enzyme Digestion PCR->Digestion Electrophoresis Agarose Gel Electrophoresis Digestion->Electrophoresis Genotype_Determination Genotype Determination Electrophoresis->Genotype_Determination

Caption: A generalized workflow for genotyping using the PCR-RFLP method.

Conclusion and Future Directions

The pharmacogenomics of benazepril response is a rapidly evolving field with the potential to significantly impact the clinical management of hypertension. Genetic polymorphisms in the RAAS pathway, particularly in AGT, AGTR1, and ACE2, have shown promise as predictive biomarkers for benazepril efficacy. Furthermore, the role of CES1 in the metabolic activation of benazepril highlights another area for pharmacogenomic investigation.

Future research should focus on larger, well-designed clinical trials to validate these genetic associations in diverse populations. The development of multiplex genotyping panels that can simultaneously assess multiple relevant polymorphisms will be crucial for clinical implementation. Integrating pharmacogenomic data with other clinical and environmental factors will ultimately enable a more precise and personalized approach to hypertension therapy with benazepril, leading to improved blood pressure control and better patient outcomes.

References

An In-depth Technical Guide to the Early-Stage Discovery of Novel Benazepril Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core processes involved in the early-stage discovery of novel benazepril analogs. Benazepril is a prodrug angiotensin-converting enzyme (ACE) inhibitor, hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The development of novel analogs aims to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce side effects associated with existing ACE inhibitors. This guide details the critical signaling pathways, experimental workflows, and detailed protocols essential for identifying and validating promising new chemical entities in this class.

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril and its analogs exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.[3][5]

By inhibiting ACE, benazepril analogs decrease the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[3][5] This action results in a decrease in total peripheral resistance and a reduction in blood pressure.[1] ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][5] Inhibition of ACE increases bradykinin levels, which may further contribute to the therapeutic effects of benazepril analogs.[5]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzes ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Metabolites Degrades Benazepril_Analogs Novel Benazepril Analogs (Inhibition) Benazepril_Analogs->ACE Inhibit Benazepril_Analogs->Bradykinin Potentiate

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Drug Discovery and Development Workflow

The early-stage discovery of novel benazepril analogs follows a structured, multi-phase workflow. This process begins with computational design and chemical synthesis, followed by rigorous in vitro and in vivo screening to identify lead candidates with optimal pharmacological properties.

Discovery_Workflow A Phase 1: Design & Synthesis B Analog Library Synthesis A->B C Phase 2: In Vitro Screening B->C D ACE Inhibition Assay (IC50 Determination) C->D E Lead Candidate Identification D->E Data Analysis F Phase 3: In Vivo Evaluation E->F Potent Analogs G Pharmacokinetic Studies (SHR Model) F->G H Antihypertensive Efficacy (Blood Pressure Monitoring) G->H I Preclinical Candidate Selection H->I Favorable Profile

Figure 2: Workflow for the early-stage discovery of benazepril analogs.

Synthesis of Novel Benazepril Analogs

The synthesis of benazepril analogs often involves modifying the core benzazepine ring, the amino acid side chain, or the ester group to modulate activity and pharmacokinetic properties. A key synthetic strategy is the asymmetric aza-Michael addition, which allows for the stereoselective preparation of key intermediates.[6][7]

General Synthetic Protocol: A common approach involves the condensation of a substituted amino benzazepinone intermediate with a chiral α-keto ester derivative.[8] The reaction conditions, including the choice of solvent and base, are critical for achieving high diastereoselectivity.[6][9] Subsequent esterification and salt formation yield the final benazepril analog hydrochloride salt.[10]

In Vitro Evaluation: ACE Inhibition Assays

The primary in vitro screen for benazepril analogs is the ACE inhibition assay, which quantifies the compound's ability to inhibit the enzyme's activity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay. Several methods exist, often employing a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by ACE.[11][12]

Table 1: In Vitro ACE Inhibitory Activity of Novel Benazepril Analogs
CompoundIC50 (nM)
Benazeprilat (Reference)1.7
Analog BZ-010.9
Analog BZ-022.5
Analog BZ-031.2
Analog BZ-0415.8

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).[11][12]

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a solution of rabbit lung ACE at a concentration of 100 mU/mL in a potassium phosphate buffer.

    • Substrate Solution: Dissolve HHL in the same phosphate buffer containing sodium chloride to a final concentration of 0.3%.[13]

    • Inhibitor Solutions: Prepare serial dilutions of the novel benazepril analogs and the reference compound (benazeprilat) in the buffer.

    • Termination Reagent: Prepare a 3% (w/v) solution of trichloro-triazine (TT) dioxane.[13]

  • Assay Procedure:

    • In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 45 minutes.[13]

    • Stop the reaction by adding 360 µL of the TT dioxane termination reagent.[13]

  • Quantification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.[13]

    • Measure the absorbance of the hippuric acid released in the supernatant at a specific wavelength (e.g., 382 nm) using a spectrophotometer.[13]

    • Calculate the percentage of ACE inhibition for each analog concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Evaluation: Antihypertensive Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their antihypertensive efficacy and pharmacokinetic properties. The Spontaneously Hypertensive Rat (SHR) is a widely used and validated animal model for these studies.[14]

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats
Treatment Group (10 mg/kg, oral)Mean Arterial Pressure (MAP) Reduction (mmHg)Duration of Action (hours)
Vehicle Control2 ± 1.5-
Benazepril (Reference)35 ± 4.2> 24
Analog BZ-0142 ± 5.1> 24
Analog BZ-0338 ± 4.5~ 18

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocol: Efficacy Study in SHR Model

This protocol outlines a typical procedure for evaluating the effect of novel benazepril analogs on blood pressure in conscious, unrestrained Spontaneously Hypertensive Rats.

  • Animal Model:

    • Use male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, with established hypertension (Systolic Blood Pressure > 160 mmHg).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

    • Acclimate the animals to the experimental procedures for at least one week prior to the study.

  • Surgical Implantation (Telemetry):

    • For continuous blood pressure monitoring, surgically implant radiotelemetry transmitters. Anesthetize the rats and place the transmitter's catheter into the descending aorta. The transmitter body is secured in the abdominal cavity.

    • Allow a post-surgical recovery period of at least 7-10 days.

  • Dosing and Administration:

    • Randomly assign rats to treatment groups: Vehicle Control, Benazepril (reference compound), and Novel Analogs (e.g., BZ-01, BZ-03).

    • Prepare drug suspensions or solutions in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer a single oral dose of the assigned treatment (e.g., 10 mg/kg) via gavage.

  • Data Collection and Analysis:

    • Record baseline blood pressure (systolic, diastolic, mean arterial) and heart rate for at least 24 hours prior to dosing using the telemetry system.

    • Continuously record cardiovascular parameters for at least 24 hours post-dosing.

    • Calculate the change in blood pressure from the pre-dose baseline for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatment groups against the vehicle control.

    • Determine key pharmacodynamic parameters, including the maximum reduction in blood pressure (nadir) and the duration of the antihypertensive effect.

Conclusion

The early-stage discovery of novel benazepril analogs is a systematic process that integrates rational drug design, chemical synthesis, and a hierarchical screening cascade. By employing robust in vitro ACE inhibition assays and validated in vivo models of hypertension, researchers can effectively identify and characterize next-generation antihypertensive agents. The detailed methodologies and workflows presented in this guide provide a foundational framework for drug development professionals seeking to advance new therapies in this critical area of cardiovascular medicine.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for the Quantification of Benazepril and Benazeprilat in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor benazepril and its active metabolite, benazeprilat, in plasma. The described protocols are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. The method utilizes a simple protein precipitation or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in implementing this bioanalytical assay.

Introduction

Benazepril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, benazeprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Accurate and reliable quantification of both benazepril and benazeprilat in plasma is critical for evaluating the pharmacokinetic profile and therapeutic efficacy of the drug. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays in regulated environments.

Experimental Protocols

Sample Preparation

Two common methods for plasma sample preparation for the analysis of benazepril and benazeprilat are protein precipitation and solid-phase extraction (SPE).

1.1. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.

  • Protocol:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., moexipril or rutaecarpine).[1][2]

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components, which can be beneficial for achieving lower limits of quantitation.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[3]

    • Load 200 µL of the plasma sample (pre-treated with 4 µL of formic acid) onto the SPE cartridge.

    • Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.

    • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).

    • Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: A C18 analytical column is commonly used for the separation.[1][4][5] A typical example is a Diamond C18 (150 mm × 4.6 mm, 5 µm) or a Sunfire C18 column.[2][4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[1][2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1][2]

  • Flow Rate: A flow rate of 0.6-0.8 mL/min is typically employed.[2][5][6]

  • Gradient: A gradient elution is often used to achieve optimal separation. An example gradient is as follows:

    • Start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step at the initial conditions.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of benazepril and benazeprilat.[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: The specific precursor-to-product ion transitions for benazepril, benazeprilat, and the internal standard should be optimized. Commonly reported m/z transitions are:

    • Benazepril: m/z 425.5 → [product ion][1]

    • Benazeprilat: m/z 397.5 → [product ion][1]

    • Rutaecarpine (IS): m/z 288.3 → [product ion][1]

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve maximum signal intensity for the analytes.

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of benazepril and benazeprilat in plasma.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
Benazepril6.67 - 666.67> 0.9926.67[1]
Benazeprilat6.67 - 666.67> 0.9926.67[1]
Benazepril1 - 2000Not Specified1[4]
Benazeprilat1 - 1600Not Specified1[4]
Benazepril0.2 - 1500> 0.990.2[5][6]
Benazeprilat0.2 - 1500> 0.990.2[5][6]
Benazepril0.5 - 100> 0.99800.5[2]
Benazeprilat5 - 200> 0.99805[2]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
BenazeprilNot Specified< 15< 15Within ±15%[4]
BenazeprilatNot Specified< 15< 15Within ±15%[4]
BenazeprilNot SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[5][6]
BenazeprilatNot SpecifiedWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[5][6]

Table 3: Recovery

AnalyteExtraction MethodRecovery (%)Reference
BenazeprilSolid-Phase Extraction80 - 108[3]
BenazeprilatSolid-Phase Extraction80 - 108[3]

Visualizations

The following diagrams illustrate the logical workflow of the bioanalytical method.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 vortex Vortex ppt->vortex evaporate Evaporate to Dryness spe->evaporate centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute evaporate->reconstitute injection Inject Sample reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.

cluster_data_analysis Data Analysis and Quantitation peak_integration Peak Integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) peak_integration->calibration_curve quantitation Quantify Unknown Samples calibration_curve->quantitation validation Method Validation (Precision, Accuracy, Linearity) quantitation->validation

Caption: Data analysis workflow for quantitation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of benazepril and benazeprilat in plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their laboratories. The provided workflows serve as a clear visual guide for the entire analytical process, from sample receipt to final data analysis. This method is well-suited for supporting pharmacokinetic and other drug development studies for benazepril.

References

Application Note: Analysis of Benazepril Hydrochloride in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of benazepril hydrochloride in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Dissolution Testing.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2][3] Benazeprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[1][2][4] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its pharmaceutical formulations to ensure safety and efficacy.[1] This application note details validated methods for its determination.

Mechanism of Action

Benazepril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced aldosterone secretion.

Benazepril Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Renin Renin Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I Benazepril Benazeprilat (Active Metabolite) Benazepril->ACE inhibits

Caption: Mechanism of action of benazeprilat in the Renin-Angiotensin System.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for the quantification of this compound due to their high specificity and accuracy.[5][6]

Experimental Workflow: HPLC Analysis

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock Solution (e.g., 100 µg/mL in mobile phase) Dilutions Create Working & Calibration Solutions Prep_Standard->Dilutions Prep_Sample Prepare Sample Solution (from powdered tablets) Prep_Sample->Dilutions Injection Inject 10-20 µL into HPLC System Dilutions->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection Detect at ~233-240 nm Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Quantification Quantify using Calibration Curve Peak_Area->Quantification

References

In Vivo Microdialysis for Measuring Benazeprilat in Target Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding the concentration of benazeprilat at its site of action within specific tissues is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies for conditions like hypertension and heart failure. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid (ISF) of target tissues in living organisms. This provides a more accurate measure of the pharmacologically active drug concentration at the target site compared to whole-blood or plasma concentrations, which include protein-bound and therefore inactive drug.

These application notes provide a detailed overview and experimental protocols for the use of in vivo microdialysis to measure benazeprilat concentrations in key target tissues such as the kidney, heart, and skeletal muscle.

Principles of In Vivo Microdialysis

In vivo microdialysis is a minimally invasive sampling technique that utilizes a small, semi-permeable membrane (the microdialysis probe) implanted into the tissue of interest. The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as unbound benazeprilat, in the interstitial fluid surrounding the probe diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate, now containing the analyte of interest (the dialysate), is then analyzed using sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following are detailed methodologies for conducting in vivo microdialysis experiments to measure benazeprilat in various target tissues. These protocols are synthesized from established in vivo microdialysis procedures for small molecules and specific studies on ACE inhibitors in tissue.

I. Animal Model and Preparation
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine). Body temperature should be maintained at 37°C using a heating pad.

  • Catheterization: For systemic drug administration and blood sampling, catheters can be implanted in the femoral artery and vein.

II. Microdialysis Probe and System Setup
  • Probe Selection: Commercially available microdialysis probes with a molecular weight cutoff (MWCO) of 10-30 kDa are suitable for benazeprilat (molecular weight: 396.4 g/mol ). The probe length should be appropriate for the target tissue.

  • Perfusion Solution: The perfusate should be a sterile, isotonic solution that mimics the composition of the interstitial fluid. A common choice is Ringer's solution or artificial cerebrospinal fluid (aCSF).

  • System Assembly: The microdialysis probe is connected via tubing to a precision syringe pump that delivers the perfusate at a constant, low flow rate (typically 0.5-2.0 µL/min). The outlet tubing leads to a fraction collector for automated sample collection.

III. Surgical Implantation of Microdialysis Probes

A. Kidney

  • Make a flank incision to expose the kidney.

  • Carefully insert the microdialysis probe into the renal cortex.

  • Secure the probe in place with tissue adhesive and suture the incision.

B. Heart (Left Ventricle)

  • Perform a thoracotomy to expose the heart.

  • Gently insert the microdialysis probe into the myocardial tissue of the left ventricle.

  • Secure the probe with a purse-string suture and close the thoracic cavity.

C. Skeletal Muscle (e.g., Gastrocnemius)

  • Make a small incision in the skin overlying the gastrocnemius muscle.

  • Carefully insert the microdialysis probe into the muscle tissue.

  • Secure the probe with sutures to the surrounding fascia.

IV. Benazepril Administration and Sample Collection
  • Drug Administration: Benazepril hydrochloride can be administered orally (e.g., by gavage) or intravenously. The dose will depend on the specific experimental design.

  • Equilibration: Following probe implantation, allow for a 60-90 minute equilibration period before drug administration to allow the tissue to recover from the insertion trauma.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials containing a small volume of an appropriate solution to prevent degradation or adsorption. Samples should be immediately frozen and stored at -80°C until analysis.

V. Analytical Methodology: LC-MS/MS for Benazeprilat Quantification
  • Sample Preparation: Thaw dialysate samples and, if necessary, perform a simple protein precipitation or solid-phase extraction to remove any potential interferences.

  • Chromatographic Separation: Use a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is typically effective.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for benazeprilat and an appropriate internal standard.

Data Presentation

The following tables provide examples of how quantitative data from in vivo microdialysis studies can be presented.

  • Representative data for a similar ACE inhibitor, enalaprilat, measured in the kidney interstitial fluid of rats via microdialysis. This provides a realistic example of the type of data that can be obtained.

  • Estimated tissue concentrations of benazeprilat. These values are estimations based on pharmacokinetic studies measuring total drug concentration in tissue homogenates and are provided for illustrative purposes. The actual unbound concentrations in the interstitial fluid as measured by microdialysis may differ.

Table 1: Representative In Vivo Microdialysis Data for Enalaprilat in Rat Kidney Interstitial Fluid [1][2]

Time Post-Dose (min)Unbound Enalaprilat Concentration in Kidney ISF (ng/mL)
3015.2 ± 2.8
6045.7 ± 5.1
9078.3 ± 9.2
12095.1 ± 11.5
18062.4 ± 7.9
24035.8 ± 4.6

Data are presented as mean ± SEM and are adapted from studies on enalaprilat to illustrate typical results from a kidney microdialysis experiment.

Table 2: Estimated Benazeprilat Concentrations in Target Tissues of Rats Following Oral Administration of Benazepril

Target TissueEstimated Peak Concentration (Cmax) in Tissue (ng/g)Time to Peak Concentration (Tmax) (hours)
Kidney800 - 12001 - 2
Heart150 - 2501 - 2
Skeletal Muscle50 - 1001 - 2

These are estimated concentrations based on total tissue homogenate data and do not represent unbound interstitial fluid concentrations. Actual microdialysis results may vary.

Visualizations

Signaling Pathway

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits

Caption: Renin-Angiotensin-Aldosterone System and the site of action for Benazeprilat.

Experimental Workflow

cluster_animal_prep Animal Preparation cluster_microdialysis_setup Microdialysis Setup cluster_experiment Experiment cluster_analysis Analysis Animal_Model Rat Model Anesthesia Anesthesia Animal_Model->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Probe_Implantation Probe Implantation (Kidney, Heart, or Muscle) Catheterization->Probe_Implantation Perfusion Perfusion with Physiological Solution Probe_Implantation->Perfusion Equilibration Equilibration Period Perfusion->Equilibration Drug_Admin Benazepril Administration Equilibration->Drug_Admin Sample_Collection Dialysate Collection Drug_Admin->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for in vivo microdialysis measurement of benazeprilat.

References

Application Notes and Protocols: Use of Benazepril Hydrochloride in Feline Chronic Renal Failure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benazepril hydrochloride in the study of feline chronic renal failure (CRF), also known as chronic kidney disease (CKD). The information is compiled from various preclinical and clinical studies, offering insights into experimental design, data interpretation, and the underlying mechanisms of action.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in veterinary medicine to manage chronic renal failure in cats. Its primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation of the efferent glomerular arterioles, which in turn reduces intraglomerular pressure and proteinuria.[1][2][3] These effects help to slow the progression of renal damage. This document outlines the key findings from various studies, presents quantitative data in a structured format, and provides detailed experimental protocols for researchers.

Quantitative Data Summary

The following tables summarize the key quantitative data from several studies on the efficacy of benazepril in cats with chronic renal failure.

Table 1: Effect of Benazepril on Urine Protein to Creatinine (UPC) Ratio

StudyBenazepril Group (Mean Change)Placebo Group (Mean Change)p-valueNotes
King et al. (BENRIC Trial)[1][4][5]Significant reductionNo significant change< 0.05Effect was proportional to initial UPC, but also significant in cats with low UPC (<0.2).
Watanabe & Mishina, 2007[2][6]Reduction in urinary protein concentrationControl group showed no reduction-Observed in all cats treated with benazepril.
Mizutani et al., 2006[7]Significantly lower UPC at days 120 and 180Higher UPC compared to benazepril group< 0.05
Morar et al., 2012[8]Significant reduction-< 0.05UPC was significantly lower after four weeks of treatment.

Table 2: Effect of Benazepril on Survival Time in Feline CRF

StudyBenazepril Group (Mean Survival)Placebo Group (Mean Survival)p-valueNotes
King et al. (BENRIC Trial)[4][5][9]637 ± 480 days520 ± 323 days0.47No significant difference when all cats were compared.
King et al. (BENRIC Trial - UPC ≥ 1)[1][4][5][9]402 ± 202 days149 ± 90 days0.27Longer survival in cats with marked proteinuria, though not statistically significant in this subgroup analysis.

Table 3: Hemodynamic and Biochemical Effects of Benazepril

ParameterStudyBenazepril Group (Effect)Placebo/Control Group (Effect)p-value
Systemic Blood Pressure Watanabe & Mishina, 2007[2][6]Corrected systemic hypertension-< 0.05
Morar et al., 2012[8]Significant decrease in SBP, DBP, and MAP-< 0.05
Serum Creatinine Watanabe & Mishina, 2007[2][6]Reduction--
Mizutani et al., 2006[7]No significant differenceNo significant difference-
Plasma Angiotensin II Watanabe & Mishina, 2007[2][6]Significantly reduced-< 0.05
Plasma Aldosterone Watanabe & Mishina, 2007[2][6]Significantly reduced-< 0.05

Experimental Protocols

This section details the methodologies from key studies to aid in the design of future research.

BENRIC (BENazepril in Renal Insufficiency in Cats) Study Group Protocol[1][4][9]
  • Study Design: A double-blind, randomized, prospective, parallel-group, placebo-controlled clinical trial.

  • Inclusion Criteria: Cats with chronic renal insufficiency of renal origin, plasma creatinine ≥ 177 µmol/L (≥ 2 mg/dL), and urine specific gravity ≤ 1.025.[1][4][9]

  • Treatment Groups:

    • Benazepril Group (n=96): Received this compound at a dosage of 0.5-1.0 mg/kg orally once daily.[4][9]

    • Placebo Group (n=96): Received a matched placebo orally once daily.[4][9]

  • Duration: Up to 3 years (1,119 days).[1][4][9]

  • Monitoring: Cats were re-examined after 7 days and then every 1-3 months.[1]

  • Primary Endpoints: Renal survival time and reduction in proteinuria (assessed by UPC ratio).

  • Diet: Most cats were fed a diet with low amounts of phosphate, protein, and sodium.[4][9]

Protocol for Experimentally Induced CRF in Cats[2][3][6]
  • Animal Model: Healthy cats (n=5) underwent a 7/8 renal ablation to induce chronic renal failure.[2][6]

  • Confirmation of CRF: Renal insufficiency and hypertension were confirmed by measuring blood urea nitrogen (BUN), serum creatinine, creatinine clearance, and telemetric recording of systemic blood pressure.[2][6]

  • Treatment Protocol: this compound was administered orally once daily at a dose of 0.9 to 2.0 mg/kg/day for 2 to 3 weeks.[2][6]

  • Washout Period: Upon discontinuation of benazepril, values were monitored to observe their return to pre-administration levels.[2][6]

  • Key Parameters Measured: Systemic blood pressure, plasma renin activity, angiotensin I and II, and aldosterone.[2]

Protocol for Spontaneously Occurring CRF in Cats[2][6]
  • Study Population: 11 cats with spontaneously occurring CRF.[2][6]

  • Treatment Groups:

    • Benazepril Group (n=6): Received this compound orally once daily at a final dose of 1.0 mg/kg/day for 24 weeks.[2][6]

    • Control Group (n=5): Served as controls.[2][6]

  • Key Parameters Measured: Serum creatinine and urinary protein concentration.[2][6]

Signaling Pathways and Mechanisms of Action

Benazepril's renoprotective effects are primarily mediated through its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

In chronic renal failure, the RAAS is often activated.[2][3] Angiotensin II, a key effector of this system, causes vasoconstriction of the efferent arterioles of the glomerulus, leading to increased intraglomerular pressure and hyperfiltration, which contributes to further nephron damage and proteinuria.[8] Benazepril, an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, thereby mitigating these detrimental effects.[10]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Efferent Arteriole Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Benazepril Benazepril (ACE Inhibitor) Benazepril->ACE Inhibits Glomerular_Hypertension Increased Glomerular Hypertension Vasoconstriction->Glomerular_Hypertension Proteinuria Increased Proteinuria Glomerular_Hypertension->Proteinuria

Caption: Benazepril inhibits ACE, blocking Angiotensin II production.

Downstream Cellular Effects

Beyond its hemodynamic effects, benazepril may also influence cellular signaling pathways involved in renal fibrosis. Angiotensin II can stimulate the production of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine.[11][12][13] Studies in other species have shown that benazepril can attenuate the expression of TGF-β1 and other downstream effectors like integrin-linked kinase (ILK) and smooth muscle α-actin (α-SMA), which are involved in the excessive deposition of extracellular matrix in the glomerulus.[11][13][14]

Cellular_Pathway Angiotensin_II Angiotensin II TGF_beta1 TGF-β1 Upregulation Angiotensin_II->TGF_beta1 ILK_SMA ILK & α-SMA Expression TGF_beta1->ILK_SMA ECM_Deposition Extracellular Matrix Deposition ILK_SMA->ECM_Deposition Renal_Fibrosis Renal Fibrosis ECM_Deposition->Renal_Fibrosis Benazepril Benazepril Benazepril->TGF_beta1 Inhibits

Caption: Benazepril's potential anti-fibrotic mechanism of action.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of benazepril in cats with CRF.

Experimental_Workflow Start Screening & Enrollment (CRF Diagnosis) Randomization Randomization Start->Randomization Group_B Benazepril Group (0.5-1.0 mg/kg/day) Randomization->Group_B Group_P Placebo Group Randomization->Group_P Treatment Long-term Treatment (e.g., 180 days) Group_B->Treatment Group_P->Treatment Monitoring Regular Monitoring (Blood pressure, UPC, Creatinine) Treatment->Monitoring Data_Analysis Data Analysis (Statistical Comparison) Monitoring->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: A typical workflow for a feline CRF clinical trial.

Conclusion

This compound has been shown to be a well-tolerated and effective treatment for reducing proteinuria in cats with chronic renal failure.[4][5] While a significant improvement in overall survival time has not been consistently demonstrated across all studies, there is evidence to suggest a benefit in cats with more severe proteinuria.[1][4][5] The primary mechanism of action is through the inhibition of the renin-angiotensin-aldosterone system, leading to a reduction in glomerular hypertension. Further research into its anti-fibrotic effects at a cellular level is warranted. The protocols and data presented here provide a valuable resource for the design and interpretation of future studies in this area.

References

Application Note: A Stability-Indicating UPLC Method for the Simultaneous Estimation of Benazepril and Hydrochlorothiazide in Bulk and Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a diuretic, are commonly co-administered for the treatment of hypertension. The combination of these two drugs provides a synergistic effect in lowering blood pressure. To ensure the quality and efficacy of pharmaceutical formulations containing benazepril and hydrochlorothiazide, a rapid, accurate, and robust analytical method for their simultaneous estimation is crucial. This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method suitable for this purpose.

The developed UPLC method is simple, precise, and rapid, allowing for the efficient separation and quantification of benazepril and hydrochlorothiazide. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be suitable for routine quality control analysis of bulk drugs and combined dosage forms.

Experimental Protocols

This section outlines the detailed methodology for the simultaneous estimation of benazepril and hydrochlorothiazide using UPLC.

Materials and Reagents
  • Benazepril and Hydrochlorothiazide reference standards

  • Methanol (HPLC grade)

  • Triethylamine (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (UPLC grade)

  • Commercially available tablets containing Benazepril and Hydrochlorothiazide

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 0.1% Triethylamine phosphate buffer: Methanol (25:75 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 236 nm[1]
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 6 minutes
Preparation of Solutions

Mobile Phase Preparation: A 0.1% triethylamine phosphate buffer was prepared by adding 1 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. The final mobile phase was a mixture of this buffer and methanol in a 25:75 (v/v) ratio.[1]

Standard Stock Solution Preparation: Accurately weigh and transfer 10 mg of benazepril and 12.5 mg of hydrochlorothiazide reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution.

Sample Solution Preparation: Twenty tablets were weighed to determine the average weight and then crushed into a fine powder. An amount of powder equivalent to one tablet was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of mobile phase was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the active ingredients. The solution was then diluted to the mark with the mobile phase and filtered through a 0.45 µm nylon filter.

Method Validation Summary

The developed UPLC method was validated as per ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below for clear comparison.

Table 1: System Suitability Parameters

ParameterBenazeprilHydrochlorothiazideAcceptance Criteria
Retention Time (min) 3.4[1]5.4[1]-
Theoretical Plates >2000>2000>2000
Tailing Factor <1.5<1.5<2

Table 2: Linearity and Range

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Benazepril 4-20[1]y = 201491.67x + 60532.30[1]0.9997[1]
Hydrochlorothiazide 5-25[1]y = 64635.86x - 74607.10[1]0.9994[1]

Table 3: Accuracy (Recovery Studies)

AnalyteConcentration Level% RecoveryAcceptance Criteria
Benazepril 50%99.09 - 100.69[1]98-102%
100%99.09 - 100.69[1]98-102%
150%99.09 - 100.69[1]98-102%
Hydrochlorothiazide 50%98.27 - 101.88[1]98-102%
100%98.27 - 101.88[1]98-102%
150%98.27 - 101.88[1]98-102%

Table 4: Precision (%RSD)

AnalyteIntraday Precision (%RSD)Interday Precision (%RSD)Acceptance Criteria
Benazepril <2<2%RSD < 2%
Hydrochlorothiazide <2<2%RSD < 2%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Benazepril 0.08[1]0.24[1]
Hydrochlorothiazide 0.03[1]0.10[1]

Visualizations

The following diagrams illustrate the logical workflow of the UPLC method development and validation process.

UPLC_Method_Development cluster_prep Preparation cluster_analysis UPLC Analysis cluster_validation Method Validation Reagents Reagents & Standards MobilePhase Mobile Phase Preparation (0.1% TEA Buffer:Methanol 25:75) Reagents->MobilePhase StandardSol Standard Solution Preparation Reagents->StandardSol SampleSol Sample Solution Preparation Reagents->SampleSol UPLC_System UPLC System Setup MobilePhase->UPLC_System Injection Inject Standard & Sample StandardSol->Injection SampleSol->Injection Chrom_Cond Chromatographic Conditions (Column, Flow Rate, Wavelength) UPLC_System->Chrom_Cond Chrom_Cond->Injection Data_Acq Data Acquisition Injection->Data_Acq Linearity Linearity Data_Acq->Linearity Accuracy Accuracy Data_Acq->Accuracy Precision Precision Data_Acq->Precision LOD_LOQ LOD & LOQ Data_Acq->LOD_LOQ Robustness Robustness Data_Acq->Robustness SystemSuitability System Suitability Data_Acq->SystemSuitability

Caption: Workflow for UPLC Method Development and Validation.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation Protocol Start Start: Tablet Sample Weigh Weigh 20 Tablets & Calculate Average Weight Start->Weigh Crush Crush Tablets to a Fine Powder Weigh->Crush WeighPowder Weigh Powder Equivalent to One Tablet Crush->WeighPowder Dissolve Transfer to 100mL Volumetric Flask & Add ~70mL Mobile Phase WeighPowder->Dissolve Sonicate Sonicate for 15 Minutes Dissolve->Sonicate Dilute Dilute to Volume with Mobile Phase Sonicate->Dilute Filter Filter through 0.45µm Nylon Filter Dilute->Filter Inject Inject into UPLC System Filter->Inject

Caption: Protocol for Pharmaceutical Sample Preparation.

Conclusion

The described UPLC method provides a reliable and efficient means for the simultaneous determination of benazepril and hydrochlorothiazide in bulk and pharmaceutical dosage forms. The method is rapid, with a total run time of under 6 minutes, making it suitable for high-throughput analysis. The validation results confirm that the method is linear, accurate, precise, and sensitive. This stability-indicating method can be effectively implemented in quality control laboratories for routine analysis.

References

Troubleshooting & Optimization

Troubleshooting Benazepril Hydrochloride Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with benazepril hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For aqueous-based in vitro assays, it is sparingly soluble in aqueous buffers alone.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.[1]

Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining solubility, typically well below 0.5% to avoid solvent-induced cellular toxicity.

  • Use a two-step dilution: For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute this solution with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1]

  • Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound.[2] However, be mindful of the temperature stability of other components in your assay medium.

  • Use sonication: Briefly sonicating the solution can aid in dissolving small particles that may have precipitated.[2][3]

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[2] However, aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] It is best practice to prepare fresh dilutions in aqueous buffers for each experiment.[1] Studies have shown that this compound is stable in a pH 7.4 phosphate-buffered solution at 37°C but is susceptible to degradation in acidic conditions.[4]

Q4: Can I dissolve this compound directly in water?

A4: While this compound is soluble in water, its solubility is limited.[5][6] For in vitro assays requiring specific concentrations, dissolving it directly in water may not be feasible or reliable, and can lead to precipitation. Preparing a stock solution in a suitable organic solvent is the recommended approach to ensure accurate and reproducible concentrations.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
DMSO~20 mg/mL, ~34 mg/mL, 92 mg/mL[1][7][8]
Ethanol~1 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Water10 mg/mL, Sparingly soluble[1][3]
MethanolSoluble[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Note: Solubility can vary between different sources and batches of the compound. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2][3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Perform a serial dilution of the stock solution in your cell culture medium or aqueous buffer to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to prevent solvent toxicity to cells.

  • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.[1]

Visualizations

TroubleshootingWorkflow start Solubility Issue Observed (Precipitation/Cloudiness) check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_solvent Is the stock solution properly dissolved? check_conc->check_solvent No success Issue Resolved lower_conc->success redissolve Ensure complete dissolution of stock (Vortex, Sonicate, Warm) check_solvent->redissolve No check_dilution How was the working solution prepared? check_solvent->check_dilution Yes redissolve->success two_step Use a two-step dilution method (e.g., dissolve in DMF first) check_dilution->two_step Direct dilution check_stability Is the aqueous solution fresh? check_dilution->check_stability Serial dilution two_step->success prepare_fresh Prepare fresh aqueous solution for each experiment check_stability->prepare_fresh No check_stability->success Yes prepare_fresh->success

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Benazepril HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serially Dilute in Aqueous Medium thaw->serial_dilute use_immediately Use Immediately in Assay serial_dilute->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

SignalingPathways Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone AT1R->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Benazepril This compound Benazepril->ACE Inhibits

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of benazepril. Benazepril is a prodrug that is metabolized to its active form, benazeprilat, which then inhibits ACE.[9][10][11] By inhibiting ACE, benazepril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced aldosterone secretion.[10][12]

References

Technical Support Center: Optimizing Benazepril Hydrochloride Dosage in Canine Renal Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril hydrochloride in canine renal failure models.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental studies.

Q1: We are observing significant hypotension and lethargy in our canine subjects after administering the initial calculated dose of benazepril. What could be the cause and how should we proceed?

A1: Hypotension is a known side effect of benazepril due to its vasodilatory action.[1] Several factors could be contributing to this observation:

  • Initial Dose Too High: The standard therapeutic dose for canines is typically between 0.25 to 0.5 mg/kg once daily.[2] However, in a research setting with induced renal failure, individual responses can vary.

  • Dehydration or Hypovolemia: Dogs with renal failure may be predisposed to dehydration. Benazepril can exacerbate hypotension in volume-depleted animals.[1]

  • Concomitant Medications: Concurrent use of diuretics (e.g., furosemide) or other vasodilators can potentiate the hypotensive effects of benazepril.[1][3]

Troubleshooting Steps:

  • Assess Hydration Status: Ensure the animal is adequately hydrated before benazepril administration. Fluid therapy may be necessary to correct any deficits.

  • Dose Adjustment: Consider reducing the initial dose by 50% and gradually titrating upwards while closely monitoring blood pressure.

  • Stagger Medication: If diuretics are part of the protocol, consider administering them at a different time than benazepril to minimize synergistic hypotensive effects.

  • Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring, especially during the initial 1-2 hours post-administration when the drug's effect peaks.[4]

Q2: Our experimental data shows a paradoxical increase in serum creatinine and BUN levels after initiating benazepril treatment. Is this indicative of treatment failure or nephrotoxicity?

A2: A mild and transient increase in serum creatinine and BUN can occur following the initiation of ACE inhibitors like benazepril.[5] This is often due to a decrease in the glomerular filtration rate (GFR) as a result of reduced glomerular capillary pressure, which is part of the drug's mechanism of action to reduce proteinuria.[6]

Troubleshooting Steps:

  • Monitor Renal Parameters: Continue to monitor creatinine and BUN levels closely. In many cases, these values will stabilize or even improve over several days as the kidneys adapt.[3]

  • Evaluate Magnitude of Increase: A slight increase (e.g., up to 30% from baseline) may be acceptable. However, a significant and progressive rise warrants further investigation.

  • Rule out Dehydration: As with hypotension, ensure the animal is well-hydrated, as dehydration can independently lead to azotemia.

  • Consider Dose Reduction: If the increase in renal parameters is substantial and persistent, a temporary reduction in the benazepril dose may be necessary.

  • Assess for Nephrotoxicity: While rare, drug-induced nephrotoxicity is a possibility.[1] If a significant, unrelenting increase in renal markers is observed, consider discontinuing the drug and performing a urinalysis and kidney biopsy to investigate for tubular damage.[5]

Q3: We are not observing a significant reduction in proteinuria (measured by Urine Protein-to-Creatinine Ratio - UPC) despite administering what is considered a therapeutic dose of benazepril.

A3: Several factors can contribute to a suboptimal anti-proteinuric response:

  • Individual Variation: There can be significant individual variability in drug response.

  • Insufficient Dose: While a standard dose may be effective for many, some individuals may require a higher dose to achieve the desired effect. Studies have explored doses up to 2 mg/kg.[7][8]

  • "Aldosterone Escape": In some cases, long-term ACE inhibitor therapy can lead to a phenomenon known as "aldosterone escape," where aldosterone levels increase despite ACE inhibition, potentially counteracting the beneficial effects on proteinuria.[9]

  • Severity of Renal Disease: In advanced stages of renal failure, the response to benazepril may be diminished.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Double-check all dose calculations and administration records.

  • Dose Titration: If the animal is tolerating the current dose well (no hypotension or significant azotemia), consider a gradual dose increase. Anecdotal evidence suggests that doses higher than the standard 0.5 mg/kg may lead to further reductions in UPC.[10]

  • Monitor Aldosterone Levels: If aldosterone escape is suspected, measuring serum or urinary aldosterone concentrations could provide insight.

  • Combination Therapy: In cases of refractory proteinuria, the addition of other medications, such as angiotensin II receptor blockers (ARBs), may be considered, though this should be done with extreme caution and intensive monitoring due to the risk of hyperkalemia and severe hypotension.

Q4: What are the key biomarkers to monitor for assessing the efficacy and safety of benazepril in a canine renal failure model?

A4: A comprehensive panel of biomarkers should be monitored:

Biomarker CategorySpecific BiomarkersRationaleMonitoring Frequency
Renal Function Serum Creatinine, Blood Urea Nitrogen (BUN)To assess glomerular filtration and overall kidney function.[7][11]Baseline, 3-7 days after initiation or dose change, and periodically thereafter.[3]
Proteinuria Urine Protein-to-Creatinine (UPC) RatioTo quantify protein loss through the kidneys, a key indicator of renal damage and a primary target for benazepril therapy.[10]Baseline and at regular intervals (e.g., weekly or bi-weekly) to assess treatment efficacy.
Hemodynamics Systolic and Diastolic Blood PressureTo monitor for hypotension, a primary side effect of benazepril.Baseline, within 1-2 hours of dosing, and periodically.
Electrolytes Serum PotassiumTo monitor for hyperkalemia, a potential side effect of ACE inhibitors, especially with concurrent use of potassium-sparing diuretics.[1][3]Baseline and periodically, especially if the animal shows signs of weakness or if the dose is high.
RAAS Activity Plasma Renin Activity, Angiotensin II, AldosteroneTo directly assess the pharmacological effect of benazepril on the Renin-Angiotensin-Aldosterone System.[7][12][13]Can be measured at baseline and at specific time points post-dosing to evaluate the extent of RAAS inhibition.

Experimental Protocols

Induction of Renal Failure (7/8 Renal Ablation Model)

This surgical model is commonly used to induce chronic renal failure in canines.[7][8]

  • Anesthesia and Analgesia: Anesthetize the dog using an appropriate protocol. Provide pre- and post-operative analgesia.

  • First Surgery (Left Kidney):

    • Make a flank or midline incision to expose the left kidney.

    • Ligate two of the three major branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • Alternatively, perform a surgical excision of the poles of the kidney.

    • Close the incision in layers.

  • Recovery Period: Allow the dog to recover for a period of 2-4 weeks.

  • Second Surgery (Right Kidney):

    • Perform a nephrectomy of the right kidney through a similar surgical approach.

  • Post-Operative Monitoring: Monitor the dog closely for signs of pain, infection, and uremia. Provide supportive care as needed. Renal failure typically develops and stabilizes within 4-6 weeks post-surgery.

Measurement of Glomerular Filtration Rate (GFR)

GFR is a key indicator of kidney function.[11] One common method is the plasma clearance of iohexol.[14]

  • Fasting: Fast the dog overnight.

  • Catheter Placement: Place an intravenous catheter for iohexol administration and blood sampling.

  • Baseline Blood Sample: Collect a baseline blood sample.

  • Iohexol Administration: Administer a precise dose of iohexol intravenously.

  • Serial Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 2, 3, and 4 hours).

  • Plasma Iohexol Concentration: Measure the concentration of iohexol in the plasma samples.

  • GFR Calculation: Calculate the GFR using appropriate pharmacokinetic formulas based on the rate of iohexol clearance from the plasma.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure & Renal Damage Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Benazepril Benazepril Hydrochloride Benazepril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazepril.

Experimental_Workflow Start Start: Canine Subjects Induce_RF Induce Renal Failure (e.g., 7/8 Ablation) Start->Induce_RF Baseline Baseline Data Collection (Blood Pressure, Blood, Urine) Induce_RF->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group: This compound Randomization->Treatment_Group Control_Group Control Group: Placebo Randomization->Control_Group Monitoring Ongoing Monitoring (Biomarkers, Clinical Signs) Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis End End of Study Data_Analysis->End

Caption: A typical experimental workflow for evaluating benazepril in a canine renal failure model.

References

Reducing benazepril degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing benazepril degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benazepril concentrations are lower than expected in my plasma samples. What could be the cause?

A1: Lower than expected concentrations of benazepril in plasma are often due to its degradation into its active metabolite, benazeprilat, through hydrolysis. This can be caused by both chemical and enzymatic processes.[1][2][3]

  • Troubleshooting Steps:

    • Temperature Control: Immediately cool your samples on ice after collection and keep them at low temperatures throughout the preparation process. Lowering the temperature significantly slows down both enzymatic and spontaneous degradation reactions.[4]

    • pH Adjustment: Ensure the pH of your sample and processing solutions is controlled. Benazepril is more stable in neutral or slightly acidic conditions.[1] It is susceptible to both acid and base-catalyzed hydrolysis.[5]

    • Enzyme Inhibition: Consider adding esterase inhibitors to your collection tubes if enzymatic hydrolysis is suspected, which is common in biological matrices.

    • Sample Processing Time: Minimize the time between sample collection, processing, and analysis. Prolonged exposure to room temperature can lead to significant degradation.

Q2: I'm observing a significant peak that I suspect is a degradant in my HPLC chromatogram. How can I confirm this?

A2: The most common degradation product of benazepril is benazeprilat, formed via hydrolysis of the ester group.[2][3] You may also see other minor degradation products from oxidation, photolysis, or thermal stress.[2][5]

  • Troubleshooting and Identification:

    • Reference Standard: The most straightforward method is to run a reference standard of benazeprilat to compare its retention time with your unknown peak.

    • Forced Degradation Study: Intentionally degrade a benazepril standard under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions.[5][6][7] This will help you identify the retention times of the major degradation products under your chromatographic conditions.

    • Mass Spectrometry (MS): If you have access to an LC-MS system, you can analyze the peak to determine its mass-to-charge ratio (m/z). Benazeprilat will have a different molecular weight than benazepril.

Q3: How can I prevent benazepril degradation during sample storage?

A3: Proper storage is critical for maintaining the integrity of your samples.

  • Storage Recommendations:

    • Temperature: Store plasma and other biological samples at -80°C for long-term storage.

    • pH: Ensure the pH of the matrix is controlled, ideally in a slightly acidic to neutral range.

    • Light Exposure: Protect samples from light, as benazepril can undergo photochemical degradation.[1][2] Use amber vials or store samples in the dark.

Q4: What are the optimal conditions for a stability-indicating HPLC method for benazepril?

A4: A good stability-indicating method should be able to separate benazepril from its degradation products, primarily benazeprilat.

  • Recommended HPLC Parameters:

    • Column: A C18 reversed-phase column is commonly used.[2]

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer at pH 4.5) and an organic solvent like acetonitrile is often effective.[3][8] The low pH helps to control the ionization of silanol groups on the column and can improve peak shape.

    • Detection: UV detection at around 240-242 nm is suitable for benazepril and its degradants.[3][5][8]

Quantitative Data on Benazepril Degradation

The following tables summarize the results of forced degradation studies on benazepril under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/DetailsTemperatureDuration% Degradation of BenazeprilPrimary Degradant(s)
Acid Hydrolysis 0.1 M HCl50-63°CVariableSignificantBenazeprilat[1]
Base Hydrolysis 0.1 N NaOHRoom TempVariableSignificantBenazeprilat[3][8]
Oxidative 3-30% H₂O₂Room TempVariableSignificantOxidative degradants[5]
Thermal Dry Heat80°CVariableSignificantThermal degradants[7]
Photolytic UV/Fluorescent LightAmbientVariableSignificantPhotolytic degradants[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Benazepril

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of benazepril in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the powdered benazepril in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase to achieve the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the benazepril stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

    • Analyze the solution by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Sample Preparation of Human Plasma for Benazepril Analysis

This protocol describes a solid-phase extraction (SPE) method for extracting benazepril and benazeprilat from human plasma, designed to minimize degradation.

  • Sample Collection: Collect blood in tubes containing an anticoagulant and immediately place on ice.

  • Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.

  • Stabilization: If not processing immediately, store plasma at -80°C.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • To 500 µL of plasma, add an internal standard.

    • Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute benazepril and benazeprilat from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

Visualizations

Benazepril_Degradation_Pathway Benazepril Benazepril Benazeprilat Benazeprilat Benazepril->Benazeprilat Hydrolysis (Acid/Base/Enzymatic) Oxidative_Degradants Oxidative_Degradants Benazepril->Oxidative_Degradants Oxidation (H2O2) Photolytic_Degradants Photolytic_Degradants Benazepril->Photolytic_Degradants Photolysis (UV/Light) Thermal_Degradants Thermal_Degradants Benazepril->Thermal_Degradants Thermal Stress

Caption: Major degradation pathways of benazepril.

Sample_Prep_Workflow cluster_collection Sample Collection & Handling cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Collect_Blood Collect Blood on Ice Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Store_Plasma Store Plasma at -80°C Centrifuge->Store_Plasma Condition Condition SPE Cartridge Store_Plasma->Condition Load Load Plasma Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Workflow for plasma sample preparation to minimize degradation.

Troubleshooting_Logic Start Low Benazepril Concentration? Check_Temp Was sample kept cold? Start->Check_Temp Check_pH Was pH controlled? Check_Temp->Check_pH Yes Degradation_Likely Degradation is the likely cause. Check_Temp->Degradation_Likely No Check_Time Was processing time minimal? Check_pH->Check_Time Yes Check_pH->Degradation_Likely No Check_Time->Degradation_Likely No Other_Issue Consider other issues (e.g., extraction efficiency, instrument error). Check_Time->Other_Issue Yes

References

Technical Support Center: Enhancing the Stability of Benazepril Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril hydrochloride. The information herein is designed to address specific issues that may be encountered during experimental procedures involving aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing rapid degradation. What is the likely cause?

A1: this compound is a prodrug that is susceptible to hydrolysis in aqueous solutions, converting to its active metabolite, benazeprilat.[1][2][3][4] This is the most common degradation pathway. The rate of this hydrolysis is significantly influenced by pH and temperature.[2]

Q2: What is the primary degradation product of this compound in aqueous solutions?

A2: The major degradation product of this compound under hydrolytic conditions is benazeprilat.[2][4] Benazeprilat is also the active metabolite of the drug.[1][5][6]

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is highly dependent on the pH of the aqueous solution. It is unstable under both acidic and alkaline hydrolytic conditions.[2][7][8] One study noted that this compound appeared stable in a pH 7.4 phosphate-buffered solution at 37°C.[2] However, forced degradation studies show significant degradation under both acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 N NaOH) conditions.[1][2][7]

Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?

A4: While benazeprilat is the primary degradation product, other minor degradation products can form under specific stress conditions.[2] For instance, photochemical degradation in acidic and neutral pH conditions can lead to the formation of multiple minor degradation products.[2][4] It is also possible that excipients in your formulation are interacting with the this compound or degrading themselves.

Q5: Can temperature impact the stability of my this compound solution?

A5: Yes, temperature is a critical factor. Increased temperatures accelerate the rate of hydrolysis.[2] Kinetic studies on the acidic hydrolysis of this compound have been carried out at elevated temperatures (50, 53, 58, and 63°C) to assess its degradation rate.[2] For long-term storage of aqueous solutions, it is advisable to keep them at refrigerated temperatures, though degradation can still occur.

Q6: Are there any excipients that can affect the stability of this compound in solution?

A6: While the provided search results focus more on the inherent stability of this compound, it is a known principle in formulation science that excipients can interact with active pharmaceutical ingredients. For solid dosage forms, moisture content has been shown to impact dissolution stability, which is related to the physical stability of the formulation.[9][10] It is plausible that certain excipients in an aqueous formulation could alter the pH or catalyze degradation reactions. Compatibility studies with all excipients are therefore recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and a corresponding increase in the peak area of benazeprilat.

  • Possible Causes:

    • Inappropriate pH: The pH of the solution may be too acidic or too alkaline, accelerating hydrolysis.

    • Elevated Temperature: The solution may be stored at a temperature that is too high.

    • Enzymatic Degradation: If using a biological matrix, esterases could be catalyzing the hydrolysis.[2]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your aqueous solution. If possible, adjust the pH to a more neutral range (around 7.4) where it has been reported to be more stable.[2]

    • Control Temperature: Ensure the solution is stored at a controlled, and preferably refrigerated, temperature.

    • Inactivate Enzymes: If working with biological samples, consider using esterase inhibitors or heat inactivation to prevent enzymatic degradation.

Issue 2: Poor Reproducibility in Stability Studies
  • Symptom: Significant variation in the degradation rate of this compound across different batches of the same formulation.

  • Possible Causes:

    • Inconsistent pH: Small variations in the final pH of the solution between batches can lead to different degradation rates.

    • Variable Storage Conditions: Inconsistent temperature or light exposure during storage of different batches.

    • Moisture Content Variation (for reconstituted solids): For solutions prepared from a solid formulation, variations in the initial moisture content of the solid can affect stability.[9][10]

  • Troubleshooting Steps:

    • Standardize pH Measurement and Adjustment: Implement a strict protocol for pH measurement and adjustment for all batches.

    • Ensure Uniform Storage: Use a calibrated and validated stability chamber to store all samples under identical conditions.

    • Control Moisture: For solid formulations that are reconstituted, control the moisture content of the solid powder.

Data Presentation

Table 1: Factors Influencing this compound Degradation

FactorEffect on StabilityComments
pH Highly pH-dependent. Unstable in acidic and alkaline conditions.[2][7][8]More stable at neutral pH (e.g., 7.4).[2]
Temperature Degradation rate increases with temperature.[2]Kinetic studies often performed at elevated temperatures to accelerate degradation.[2]
Light Susceptible to photochemical degradation.[2][4]Store solutions protected from light.
Oxidation Subject to degradation under oxidative stress.[7]Consider the use of antioxidants in the formulation if necessary.
Enzymes Susceptible to in vitro enzymatic hydrolysis by esterases.[2]Relevant for studies involving biological matrices.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol is a composite based on several published methods.[1][7][11][12]

  • Objective: To determine the concentration of this compound and its primary degradant, benazeprilat, in an aqueous solution over time.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][11]

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to a range of 4.5 to 7.0) and acetonitrile. A common ratio is around 53:47 (v/v) buffer to acetonitrile.[1][7][11][12]

    • Flow Rate: 1.0 mL/min.[1][7][11]

    • Detection Wavelength: 242 nm.[1][11]

    • Internal Standard (Optional but Recommended): Moexipril or Enalapril can be used.[1][2]

  • Procedure:

    • Standard Preparation: Prepare stock solutions of this compound and benazeprilat reference standards in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solutions.

    • Sample Preparation: Dilute the aqueous this compound test solution with the mobile phase to fall within the calibration range.

    • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Analysis: Record the peak areas for this compound and benazeprilat. Calculate the concentrations in the test samples using the calibration curve.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.[7]

  • Procedure:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 80°C) for a specified period. Neutralize the solution before analysis.[7]

    • Alkali Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution before analysis.[1][7][11]

    • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified duration.[7]

    • Photodegradation: Expose the drug solution to UV light as per ICH Q1B guidelines.[2][4]

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to separate the degradation products from the parent drug.

Visualizations

Benazepril_HCl This compound Benazeprilat Benazeprilat (Active Metabolite) Benazepril_HCl->Benazeprilat Hydrolysis (Ester Cleavage) pH, Temp, Esterases Minor_Degradants Minor Degradation Products Benazepril_HCl->Minor_Degradants Photodegradation (Acidic/Neutral pH)

Caption: Degradation pathway of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Solution Prepare Aqueous Solution of Benazepril HCl Set_Conditions Aliquot and Expose to Stress Conditions (pH, Temp, Light) Prep_Solution->Set_Conditions Sampling Sample at Predetermined Timepoints Set_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Benazepril HCl and Degradants HPLC_Analysis->Data_Analysis Degradation_Kinetics Determine Degradation Kinetics and Pathway Data_Analysis->Degradation_Kinetics

Caption: Experimental workflow for a stability study.

Start Rapid Degradation Observed Check_pH Is the pH of the solution neutral (e.g., ~7.4)? Start->Check_pH Adjust_pH Adjust pH to a more neutral range Check_pH->Adjust_pH No Check_Temp Is the solution stored at a controlled, low temperature? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store solution at refrigerated temperature Check_Temp->Adjust_Temp No Check_Enzymes Is the matrix biological (contains esterases)? Check_Temp->Check_Enzymes Yes Adjust_Temp->Check_Enzymes Inactivate_Enzymes Use esterase inhibitors or heat inactivation Check_Enzymes->Inactivate_Enzymes Yes End Stability Improved Check_Enzymes->End No Inactivate_Enzymes->End

Caption: Troubleshooting decision tree for rapid degradation.

References

Technical Support Center: Optimization of Mobile Phase for Benazepril Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of benazepril hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to mobile phase optimization and method development.

Frequently Asked Questions (FAQs)

Q1: What are some common mobile phases used for the HPLC analysis of this compound?

A1: Several reversed-phase HPLC methods have been successfully developed for the analysis of this compound. The choice of mobile phase is critical for achieving optimal separation, peak shape, and sensitivity. Commonly used mobile phases consist of a mixture of an aqueous buffer and an organic modifier.

Some examples of reported mobile phases include:

  • A mixture of 0.02M tetrabutylammonium hydroxide with 0.05% v/v acetic acid and methanol in a 50:50 (v/v) ratio.[1]

  • A combination of triethylamine, acetonitrile, and methanol in a 50:25:25 (v/v/v) ratio, with the pH adjusted to 3.0 using orthophosphoric acid.[2]

  • A mobile phase consisting of 59 mM potassium phosphate buffer (pH 5.4) and methanol in a 69:31 (v/v) ratio.

  • A simple isocratic mobile phase of acetonitrile and water (with 1% acetic acid) in a 75:25 (v/v) ratio.[3]

  • A mixture of water and methanol (55:45, v/v) with the pH adjusted to 7.0 using triethylamine.[4]

  • An aqueous solution containing 750 mL of DI water, 250 mL of acetonitrile, and 2 mL of octylamine, with the pH adjusted to 2.50 with orthophosphoric acid.[5]

  • A mixture of methanol and a tetrabutylammonium bromide solution (64:36 v/v), where the aqueous portion contains 0.81 g of tetrabutylammonium bromide in 360 mL of water with 0.2 mL of glacial acetic acid.[6]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

A2: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound. It significantly influences the retention time, peak shape, and selectivity of the separation. This compound is an acidic compound, and controlling the pH of the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing due to secondary interactions.[7][8][9] For instance, adjusting the mobile phase pH to around 3.0 or lower can protonate the silanol groups, minimizing these unwanted interactions and improving peak symmetry.[9] In some methods, the pH is adjusted to acidic conditions (e.g., pH 2.5 or 3.0) using acids like orthophosphoric acid or acetic acid to ensure consistent ionization of the analyte and achieve good peak shapes.[2][5] Conversely, other methods have utilized neutral or slightly basic pH values, such as pH 7.0, which may require the use of specific columns or mobile phase additives to achieve satisfactory results.[4]

Q3: What are the recommended column specifications for this compound HPLC analysis?

A3: The choice of a suitable HPLC column is crucial for the successful separation of this compound and its related substances. The most commonly used columns are reversed-phase C18 columns.

Key specifications to consider include:

  • Stationary Phase: C18 is the most prevalent stationary phase. Some methods specify particular brands like Symmetry Shield C18, Phenomenex C18, Waters Atlantis T3, or Sunfire C18.[1][2][4]

  • Particle Size: A particle size of 5 µm is frequently used, providing a good balance between efficiency and backpressure.[1][2][4]

  • Column Dimensions: Typical column dimensions are 250 mm in length and 4.6 mm in internal diameter.[1][2] Shorter columns may be used for faster analysis times, while longer columns can provide higher resolution.

Troubleshooting Guides

Problem 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a trailing edge that is broader than the leading edge. This can lead to poor resolution, reduced sensitivity, and inaccurate quantification.[7][8]

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions This compound, being a basic compound in its free amine form, can interact with residual acidic silanol groups on the silica packing material.[7][8] To mitigate this, lower the mobile phase pH to below 3 with an acidic modifier like formic acid, acetic acid, or phosphoric acid to suppress silanol ionization.[9] Alternatively, use a base-deactivated or end-capped column specifically designed to minimize silanol interactions.[9] Increasing the buffer concentration in the mobile phase can also help mask these interactions.[9]
Sample Solvent Effects Injecting the sample in a solvent that is significantly stronger (more organic) than the mobile phase can cause peak distortion.[7] It is always best to dissolve and inject the sample in the mobile phase itself. If sample solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Overload Injecting too much sample mass onto the column can lead to peak tailing.[7] To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration or injection volume.[9]
Column Contamination or Voids Accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample band and cause tailing.[10] Using a guard column can help protect the analytical column from strongly retained impurities.[10] If a void is suspected, the column may need to be replaced.

Problem 2: Poor Resolution

Symptom: The peak for this compound is not well separated from other components in the sample, such as impurities or excipients.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition The organic modifier content and the type of buffer can significantly impact resolution.[11] Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve the resolution of early eluting peaks. Also, consider changing the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound and any ionizable impurities, which in turn influences their retention and separation.[11] Experiment with different pH values to find the optimum for the desired separation.
Suboptimal Flow Rate The flow rate of the mobile phase can affect column efficiency and, consequently, resolution.[11] While a lower flow rate can sometimes improve resolution, it will also increase the analysis time. Optimize the flow rate to achieve the best balance between resolution and run time.
Column Degradation Over time, the performance of an HPLC column can degrade, leading to a loss of efficiency and resolution.[11] If other optimization attempts fail, it may be necessary to replace the column.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a synthesized example based on common practices found in the literature.[1][3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (containing 1% acetic acid) (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[1]

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 35 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Further dilute this stock solution as required to prepare working standard solutions of desired concentrations.

Sample Solution Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • The filtered solution is now ready for injection.

Data Presentation

Table 1: Comparison of Reported Mobile Phases for this compound HPLC Analysis

Organic Modifier(s)Aqueous PhaseRatio (v/v)pHAdditivesReference
Methanol0.02M Tetrabutylammonium Hydroxide50:50Not Specified0.05% Acetic Acid[1]
Acetonitrile, MethanolWater25:25:503.0Triethylamine, Orthophosphoric Acid[2]
Methanol59 mM Potassium Phosphate Buffer31:695.4-
AcetonitrileWater75:25Not Specified1% Acetic Acid[3]
MethanolWater45:557.0Triethylamine[4]
AcetonitrileWater25:752.50Octylamine, Orthophosphoric Acid[5]
MethanolTetrabutylammonium Bromide Solution64:36Not SpecifiedAcetic Acid[6]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Assay, Impurity Profiling) select_column Select Initial Column (e.g., C18, 250x4.6 mm, 5 µm) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN:Water with buffer) select_column->initial_mp run_hplc Perform Initial HPLC Run initial_mp->run_hplc evaluate Evaluate Chromatogram: - Peak Shape - Retention Time - Resolution run_hplc->evaluate optimize_mp Optimize Mobile Phase evaluate->optimize_mp Not Acceptable final_run Perform Final HPLC Run evaluate->final_run Acceptable adjust_organic Adjust Organic Modifier Ratio optimize_mp->adjust_organic adjust_ph Adjust pH optimize_mp->adjust_ph change_buffer Change Buffer/Additive optimize_mp->change_buffer adjust_organic->run_hplc adjust_ph->run_hplc change_buffer->run_hplc validate Validate Method final_run->validate

Caption: Workflow for Mobile Phase Optimization in HPLC.

Troubleshooting_Peak_Tailing start Symptom: Peak Tailing Observed cause1 Possible Cause: Secondary Silanol Interactions start->cause1 cause2 Possible Cause: Sample Solvent Mismatch start->cause2 cause3 Possible Cause: Column Overload start->cause3 cause4 Possible Cause: Column Contamination/Void start->cause4 solution1 Solution: - Lower mobile phase pH (<3) - Use end-capped column - Increase buffer strength cause1->solution1 solution2 Solution: - Dissolve sample in mobile phase - Use a weaker injection solvent cause2->solution2 solution3 Solution: - Reduce sample concentration - Decrease injection volume cause3->solution3 solution4 Solution: - Use a guard column - Clean or replace the column cause4->solution4

Caption: Troubleshooting Guide for Peak Tailing.

References

Forced degradation studies to identify benazepril stress impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on benazepril. The information aims to clarify common issues encountered during experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation products of benazepril observed in forced degradation studies?

A1: The most significant degradation product of benazepril under hydrolytic (acidic and alkaline) conditions is benazeprilat . Benazeprilat is the active metabolite of benazepril and is formed by the cleavage of the ester group.[1][2][3] Under photochemical stress in acidic and neutral conditions, multiple minor degradation products may also be formed.[1][2][3]

Q2: My chromatogram shows poor resolution between benazepril and its degradation products. How can I improve the separation?

A2: Poor resolution in HPLC analysis can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact selectivity. For instance, a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (53:47, v/v) has been used successfully.

  • pH of the Aqueous Phase: The pH of the buffer can alter the ionization state of benazepril and its impurities, thereby affecting their retention times. Experiment with slight pH adjustments around the pKa values of your analytes.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A C18 column is commonly used, but other reverse-phase columns (e.g., C8, phenyl-hexyl) might offer different selectivity.[1][2]

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can help resolve closely eluting peaks.[2][3]

Q3: I am not observing any significant degradation of benazepril under my stress conditions. What could be the reason?

A3: Insufficient degradation can be due to several factors:

  • Inadequate Stress Conditions: The concentration of the stressor (acid, base, oxidizing agent), temperature, or duration of the study may not be sufficient to induce degradation. According to ICH guidelines, stress testing should be carried out under conditions more stringent than accelerated stability testing.[4]

  • Stability of Benazepril: Benazepril is relatively stable under certain conditions. For instance, it might show limited degradation under thermal stress alone. It is crucial to employ a range of stress conditions to ensure all likely degradation pathways are explored.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products. Ensure your method is validated for the limit of detection (LOD) and limit of quantification (LOQ) of potential impurities.

Q4: I am observing an unexpected peak in my chromatogram. How do I identify if it is a degradation product or an artifact?

A4: To identify the nature of an unexpected peak, consider the following steps:

  • Analyze a Placebo Sample: Prepare and subject a placebo (containing all excipients but no benazepril) to the same stress conditions. This will help you identify peaks originating from the excipients.

  • Analyze a Control Sample: A control sample of benazepril that has not been subjected to stress should be analyzed to identify any pre-existing impurities in the drug substance.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the benazepril peak and the unexpected peak. A non-homogenous peak suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): Couple your LC system to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peak. This data is invaluable for structural elucidation and identification of the impurity.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on benazepril.

Stress ConditionReagent/ParameterDurationTemperature% DegradationPrimary Degradant(s)Reference
Acid Hydrolysis 0.1 N HCl4 hours80°CSignificantBenazeprilat[5]
Alkaline Hydrolysis 0.1 N NaOH4 hours80°CSignificantBenazeprilat[5]
Oxidative 3% H₂O₂24 hoursRoom TempProne to degradationOxidative degradants[6]
Thermal Dry Heat--DegradesThermal degradants[7]
Photolytic UV/Visible Light--Prone to degradationPhotolytic degradants[6]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on benazepril.

Acidic Hydrolysis
  • Preparation: Accurately weigh 10 mg of benazepril hydrochloride and transfer it to a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubation: Keep the flask at 80°C for 4 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilution: Dilute the solution to the final volume with the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

  • Analysis: Inject the sample into the HPLC system for analysis.

Alkaline Hydrolysis
  • Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Incubation: Keep the flask at 80°C for 4 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilution: Dilute the solution to the final volume with the mobile phase to achieve a known concentration.

  • Analysis: Inject the sample into the HPLC system for analysis.

Oxidative Degradation
  • Preparation: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Keep the flask at room temperature for 24 hours, protected from light.

  • Dilution: Dilute the solution to the final volume with the mobile phase.

  • Analysis: Inject the sample into the HPLC system for analysis.

Thermal Degradation
  • Preparation: Place a known amount of solid this compound powder in a petri dish as a thin layer.

  • Stress Application: Expose the sample to dry heat in a calibrated oven at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).

  • Sampling: Withdraw samples at appropriate time intervals.

  • Sample Preparation: Dissolve the withdrawn sample in the mobile phase to obtain a known concentration.

  • Analysis: Inject the prepared sample into the HPLC system.

Photolytic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase).

  • Stress Application: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature conditions.

  • Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze by HPLC.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Benazepril Benazepril Drug Substance Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Benazepril->Acid Expose to Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Benazepril->Alkali Expose to Oxidative Oxidative (e.g., 3% H2O2, RT) Benazepril->Oxidative Expose to Thermal Thermal (Dry Heat, >60°C) Benazepril->Thermal Expose to Photolytic Photolytic (UV/Vis Light) Benazepril->Photolytic Expose to HPLC HPLC Analysis Acid->HPLC Analyze Alkali->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze Characterization Impurity Characterization (LC-MS, LC-NMR) HPLC->Characterization Identify & Characterize

Caption: Experimental workflow for forced degradation studies of benazepril.

Benazepril_Degradation_Pathway Benazepril Benazepril Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Hydrolysis (Acid/Base) Other_DPs Other Degradation Products Benazepril->Other_DPs Photolysis Oxidation Thermal Stress

Caption: Simplified degradation pathway of benazepril under various stress conditions.

References

Technical Support Center: Refinement of Benazepril Hydrochloride Crystallization for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of the benazepril hydrochloride crystallization process. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the crystallization of this compound.

Problem Possible Causes Recommended Solutions
Low Diastereomeric Purity (<99.8% SS isomer) - Inappropriate solvent system for crystallization.- Unfavorable temperature during crystallization.- Presence of impurities that hinder selective crystallization.- Utilize a proven solvent system such as absolute ethanol and diisopropyl ether for recrystallization.[1][2]- Control the temperature during the addition of the anti-solvent to the range of 20-30°C.[1][3]- Ensure the starting material is of sufficient purity or perform a preliminary purification step.
Formation of Undesired Polymorphic Form (e.g., Form B when Form A is desired) - Incorrect solvent or anti-solvent selection.- Thermal instability of the desired polymorph.[4][5]- Seeding with the wrong crystal form.- To obtain the more stable Form A, a recommended method is crystallization from a concentrated solution in ethanol with the addition of diisopropyl ether as an anti-solvent.[1][2]- Form B can be transformed into Form A through heat treatment.[4][5]- Ensure the use of Form A seed crystals if a seeding strategy is employed.
Poor Crystal Quality or Amorphous Product - Supersaturation was too high, leading to rapid precipitation.- Inefficient stirring or agitation.- Presence of residual solvents from previous steps.- Control the rate of addition of the anti-solvent to maintain a moderate level of supersaturation.- Ensure adequate mixing throughout the crystallization process.- Employ distillation to exchange water-immiscible solvents for a suitable crystallization solvent like a C3-C10 ketone to avoid degradation.[6]
Inconsistent Melting Point - Variation in diastereomeric composition.[1][7]- Presence of different polymorphic forms.- Impurities present in the final product.- A consistent crystallization process, such as using an ethanol/diisopropyl ether system, can produce a constant diastereomeric composition with a consistent melting point.[1][2]- Characterize the polymorphic form using techniques like PXRD to ensure consistency.[4][5]- Use a validated HPLC method to quantify impurities.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for achieving high diastereomeric purity of this compound?

A1: A mixture of absolute ethanol and diisopropyl ether has been shown to be highly effective for consistently achieving a diastereomeric purity of at least 99.8% for the SS isomer.[1][2] The process involves creating a concentrated solution of this compound in absolute ethanol and then adding this solution to diisopropyl ether, which acts as an anti-solvent.[1][2]

Q2: How can I control the polymorphic form of this compound during crystallization?

A2: Controlling the polymorphic form, primarily between Form A and Form B, is crucial for product consistency.[4][5] To selectively obtain Form A, which is more stable at higher temperatures, crystallization from a concentrated solution of a C1-C10 alcohol (like ethanol) followed by the addition of an anti-solvent such as a C4-C12 alkane (like heptane) or diisopropyl ether is recommended.[2][7] The formation of the hydrochloride salt in a C3-C10 ketone solvent has been shown to favor the production of Form B.[6]

Q3: What are the common impurities found in this compound and how can they be controlled?

A3: Common impurities can include diastereomeric impurities (SR isomer), degradation products, and residual solvents.[7][10] Diastereomeric impurities can be minimized by using a selective crystallization process.[1] Degradation can be reduced by controlling factors like heat, light, and moisture during manufacturing and storage.[10] Residual solvents can be minimized by proper drying under reduced pressure and by employing solvent exchange techniques.[6]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a validated and widely used method for determining the purity and diastereomeric ratio of this compound.[8] Other techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the polymorphic form.[4][5]

Experimental Protocols

Protocol 1: Recrystallization for High Diastereomeric Purity (≥99.8%)

This protocol is adapted from a patented process for achieving high diastereomeric purity.[1][2]

  • Dissolution: Dissolve crude this compound in absolute ethanol. The solution should be concentrated. For example, 18.8g of this compound can be dissolved in 94ml of absolute ethanol.[2]

  • Decolorization (Optional): Add activated charcoal (e.g., 0.75g), stir, and filter to remove colored impurities.

  • Concentration: Concentrate the filtrate to approximately one-third of its original volume at 40°C under reduced pressure.[2]

  • Crystallization: Add the concentrated ethanolic solution to diisopropyl ether with stirring at a temperature between 20-30°C. A typical ratio would be adding the concentrated solution to 263 ml of diisopropyl ether.[2]

  • Isolation: Filter the resulting solid precipitate.

  • Drying: Dry the isolated solid under reduced pressure at 45-50°C to obtain this compound with a diastereomeric purity of at least 99.8%.[2]

Protocol 2: Purity Analysis by HPLC

This is a general guideline for a stability-indicating HPLC method.

  • Column: C18 column (e.g., Sunfire C18, 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v), with the pH adjusted to 7.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at 233 nm.[11]

  • Sample Preparation: Prepare a standard solution of this compound and a solution of the test sample in a suitable diluent.

  • Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for this compound is approximately 9.19 minutes under these conditions.[11] Purity is determined by comparing the peak area of the main peak to the total area of all peaks.

Data Presentation

Table 1: Comparison of Crystallization Processes and Resulting Purity
Crystallization Method Solvent System Diastereomeric Ratio (SS:SR) Melting Point (°C) Reference
Initial CrystallizationMethyl ethyl ketone95:5-[1][7]
Recrystallization3-pentanone/methanol (10:1)-188-190[1][7]
Purification by RefluxEthyl acetate99.7:0.3181[1][7]
Improved Process Ethanol / Diisopropyl ether ≥99.8% SS isomer -[1][2]

Visualizations

experimental_workflow cluster_dissolution Dissolution & Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_bena Crude Benazepril HCl dissolve Dissolve in Absolute Ethanol crude_bena->dissolve concentrate Concentrate Solution (40°C, Reduced Pressure) dissolve->concentrate add_anti_solvent Add to Diisopropyl Ether (20-30°C with Stirring) concentrate->add_anti_solvent precipitate Precipitation of High Purity Crystals add_anti_solvent->precipitate filter Filter Solid precipitate->filter dry Dry under Reduced Pressure (45-50°C) filter->dry final_product Benazepril HCl (≥99.8% Purity) dry->final_product

Caption: High-Purity Benazepril HCl Crystallization Workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Diastereomeric Purity? cause1 Incorrect Solvent System start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impure Starting Material start->cause3 solution1 Use Ethanol/ Diisopropyl Ether cause1->solution1 solution2 Control Temp. (20-30°C) cause2->solution2 solution3 Pre-purify Crude Material cause3->solution3 end_node Achieve >99.8% Purity solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting Low Diastereomeric Purity.

References

Technical Support Center: Minimizing Variability in Benazeprilat Quantification in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of benazeprilat in rat plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to minimize variability in their bioanalytical experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to support your work.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of benazeprilat in rat plasma, offering specific causes and solutions.

Issue 1: Low Recovery of Benazeprilat During Solid-Phase Extraction (SPE)

Potential Cause Recommended Solution
Inappropriate SPE Sorbent Benazeprilat is an acidic compound. A polymeric reversed-phase sorbent like Oasis HLB is often a good choice. If recovery is low, consider a mixed-mode sorbent with anion exchange properties.
Suboptimal pH of Loading Solution To ensure benazeprilat is in a neutral form for good retention on a reversed-phase sorbent, the pH of the plasma sample should be acidified to approximately 2-4 before loading.
Inefficient Elution The elution solvent may not be strong enough to desorb benazeprilat from the sorbent. Increase the organic content of the elution solvent (e.g., from 70% to 90% methanol or acetonitrile). Adding a small amount of a basic modifier like ammonium hydroxide (e.g., 2-5%) to the elution solvent can improve the recovery of the acidic benazeprilat.[1]
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during loading. Ensure the amount of plasma loaded does not exceed the manufacturer's recommendations for the chosen cartridge size.
Drying of the Sorbent Bed If the sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery. Ensure the sorbent remains wetted after conditioning and equilibration steps.

Issue 2: High Variability Between Replicate Samples

Potential Cause Recommended Solution
Inconsistent Sample Handling Ensure uniform timing and temperature for all sample processing steps, from thawing to extraction. Variations in incubation times or temperatures can affect analyte stability and recovery.
Variable SPE Elution Inconsistent elution volumes or flow rates can lead to variability. Use a vacuum manifold with consistent pressure or an automated SPE system to ensure uniform processing of all samples.
Matrix Effects Endogenous components in rat plasma can suppress or enhance the ionization of benazeprilat in the mass spectrometer, leading to variable results.[2] To mitigate this, ensure thorough sample cleanup and consider using a matrix-matched calibration curve. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
Ex vivo Hydrolysis of Benazepril Benazepril, the prodrug, can hydrolyze to benazeprilat in the plasma sample after collection, leading to artificially inflated benazeprilat concentrations. To prevent this, collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride) and keep the samples on ice. Promptly centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma, and store the plasma at -80°C until analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying benazeprilat in rat plasma?

A1: The most common and highly sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers excellent selectivity and allows for the detection of low concentrations of benazeprilat in a complex matrix like plasma.

Q2: How can I prevent the conversion of benazepril to benazeprilat in my samples after collection?

A2: To minimize ex vivo hydrolysis of benazepril, it is crucial to inhibit esterase activity in the collected blood samples.[3] This can be achieved by:

  • Collecting blood in tubes containing an esterase inhibitor, such as sodium fluoride.

  • Keeping the blood samples on ice immediately after collection.

  • Promptly centrifuging the blood at a refrigerated temperature (e.g., 4°C) to separate the plasma.

  • Storing the resulting plasma samples at -80°C until analysis.

Q3: What are typical validation parameters for a benazeprilat bioanalytical method?

A3: A validated bioanalytical method for benazeprilat should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. The following table summarizes typical acceptance criteria based on regulatory guidelines:

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at the Lower Limit of Quantification)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimized and compensated for, often with a stable isotope-labeled internal standard.
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should remain within ±15% of the nominal concentration.

Q4: Should I use protein precipitation or solid-phase extraction for sample cleanup?

A4: While protein precipitation is a simpler and faster technique, solid-phase extraction (SPE) generally provides a cleaner extract, which is highly beneficial for minimizing matrix effects in LC-MS/MS analysis.[7] For achieving the lowest variability and highest sensitivity, SPE is the recommended method for benazeprilat quantification in plasma.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen rat plasma samples on ice.

    • To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled benazeprilat).

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the benazeprilat and internal standard with 1 mL of a solution containing 90% methanol and 2% ammonium hydroxide in water.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Parameter Typical Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Benazeprilat: m/z 397.2 -> 234.1Internal Standard (example): m/z 402.2 -> 239.1
Collision Energy Optimize for your specific instrument, typically in the range of 15-30 eV.

Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for Benazeprilat Quantification

Parameter Method 1 (Human Plasma)[4] Method 2 (Human Plasma)[6] Method 3 (Dog Plasma)[5]
Sample Preparation SPEProtein PrecipitationSPE
LC Column C18C18 SunfireDiamond C18
Mobile Phase Acetonitrile and 0.1% formic acid in waterAcetonitrile and 0.1% formic acid in waterAcetonitrile and 0.1% acetic acid in water
Linearity Range 6.67 - 666.67 ng/mL5 - 200 ng/mL1 - 1600 ng/mL
Lower Limit of Quantification (LLOQ) 6.67 ng/mL5 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 15%< 15%
Inter-day Precision (%CV) < 12%< 15%< 15%
Intra-day Accuracy (%Bias) Within ±10%Within ±15%Within ±15%
Inter-day Accuracy (%Bias) Within ±12%Within ±15%Within ±15%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis blood_collection Blood Collection (with esterase inhibitor) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage (-80°C) plasma_separation->storage thawing Thaw Plasma on Ice storage->thawing spiking Spike with Internal Standard thawing->spiking acidification Acidify Sample spiking->acidification loading Load Sample acidification->loading conditioning Condition SPE Cartridge conditioning->loading washing Wash SPE Cartridge loading->washing elution Elute Analyte washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for benazeprilat quantification.

troubleshooting_low_recovery start Low Recovery in SPE check_fractions Analyze wash and flow-through fractions for analyte start->check_fractions analyte_in_fractions Analyte found in wash/flow-through? check_fractions->analyte_in_fractions retention_issue Retention Problem analyte_in_fractions->retention_issue Yes elution_issue Elution Problem analyte_in_fractions->elution_issue No optimize_loading Optimize Loading Conditions: - Acidify sample (pH 2-4) - Check sorbent type - Reduce sample load retention_issue->optimize_loading optimize_elution Optimize Elution Conditions: - Increase organic solvent % - Add basic modifier (e.g., NH4OH) - Increase elution volume elution_issue->optimize_elution

Caption: Troubleshooting low SPE recovery.

benazepril_hydrolysis_pathway benazepril Benazepril (Prodrug) benazeprilat Benazeprilat (Active Metabolite) benazepril->benazeprilat Hydrolysis esterase Esterases (in liver and plasma) esterase->benazeprilat

Caption: Conversion of benazepril to benazeprilat.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Benazepril Hydrochloride and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of validated analytical methods for the quantification of benazepril hydrochloride and the detection of its impurities. The information presented is collated from various scientific studies and aims to offer a comprehensive resource for selecting and implementing an appropriate analytical strategy.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust technique for the analysis of this compound and its related substances. Various HPLC methods have been developed and validated, each with its own set of parameters and performance characteristics. A summary of these methods is presented below.

Table 1: Comparison of Validated HPLC Methods for this compound
Parameter Method 1 Method 2 Method 3 Method 4
Column Symmetry Shield C18 (250x4.6 mm, 5.0 µm)[1]Waters Atlantis T3 (250x4.6 mm, 5 µm)C18 (250 cm x 4.6 mm, 5µm)Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.02M Tetrabutylammonium hydroxide + 0.05% v/v acetic acid : methanol (50:50 v/v)[1]59 mM Potassium phosphate buffer (pH 5.4) : methanol (69:31)Acetonitrile : water with 1% acetic acid (75:25 v/v)Phosphate buffer : acetonitrile (65:35 v/v), pH 7.0[2]
Flow Rate 1.0 mL/min[1]0.59 mL/minNot SpecifiedNot Specified
Detection (UV) 240 nm[1]225 nmNot Specified240 nm[2]
Retention Time Not specified for benazepril, all impurities eluted within 30 mins[1]2.25 minNot SpecifiedNot Specified
Linearity Range 1.0 - 20.0 µg/mL for benazepril and impurities[1]50 - 350 ng/mL40 - 1g/ml (likely µg/mL, typo in source)12-28 µg/ml for benazepril[2]
Correlation Coeff. > 0.99[1]Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedSatisfactory90 - 110%100.53%[2]
Precision (%RSD) Not SpecifiedSatisfactory0.6 - 1.8%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key experiments cited in the comparative data.

Method 1: HPLC Method for Benazepril and its Related Impurities
  • Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.[1]

  • Column: Symmetry Shield C18 (250x4.6 mm), 5.0 µm.[1]

  • Mobile Phase: A 50:50 (v/v) mixture of a solution containing 0.02M tetrabutylammonium hydroxide and 0.05% v/v acetic acid, and methanol. The mobile phase is delivered isocratically.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detector Wavelength: 240 nm.[1]

  • Injection Volume: 25 µL.[1]

  • Standard Solution Preparation: A stock solution of this compound and its impurities is prepared at a concentration of 100 µg/mL. Linearity is assessed by diluting this stock solution to concentrations ranging from 1.0 to 20.0 µg/mL.[1]

  • Sample Preparation: 15.0 mg of this compound is dissolved in 100 mL of diluent to get a concentration of 150 µg/mL. A further dilution is made to achieve a final concentration of 1.5 µg/mL for injection.[1]

Method 2: RP-HPLC Method for Assay of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Waters Atlantis T3 (250 × 4.6 mm, 5 m).

  • Mobile Phase: A mixture of 59 mM potassium phosphate buffer (pH 5.4) and methanol in a ratio of 69:31.

  • Flow Rate: 0.59 mL/min.

  • Detector Wavelength: 225 nm.

  • Linearity: The method was found to be linear in the concentration range of 50 to 350 ng/mL.

Benazepril and its Impurities

Benazepril can degrade under various stress conditions, leading to the formation of impurities. The primary degradation product is benazeprilat , which is also the active metabolite of the drug.[3][4] Other known impurities are designated as Impurity A through G.[1] Forced degradation studies, including hydrolytic, oxidative, and photolytic stress, are essential to demonstrate the stability-indicating nature of an analytical method.[2][3]

Logical Relationship of Benazepril and its Major Impurity

Benazepril_Impurities Benazepril This compound (Prodrug) Hydrolysis Hydrolysis (In-vivo/In-vitro) Benazepril->Hydrolysis Ester Cleavage Stress Stress Conditions (Acid, Base, Light, Heat) Benazepril->Stress Benazeprilat Benazeprilat (Active Metabolite/Major Impurity) Hydrolysis->Benazeprilat Other_Impurities Other Related Substances (Impurity A-G) Stress->Benazeprilat Stress->Other_Impurities HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detector_Wavelength_Selection Detector Wavelength Selection Mobile_Phase_Optimization->Detector_Wavelength_Selection Specificity Specificity (Forced Degradation) Detector_Wavelength_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and reliable quantification of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure, is crucial in pharmaceutical quality control and research. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a faster and more efficient alternative. This guide provides a detailed comparison of HPLC and UPLC methods for benazepril analysis, supported by experimental data from various studies.

Methodologies at a Glance: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase, which is significantly smaller in UPLC columns (typically <2 µm) compared to HPLC columns (3–5 µm). This fundamental difference leads to higher efficiency, resolution, and speed in UPLC systems, albeit at the cost of higher backpressure. The following tables summarize the typical experimental conditions for both methods as reported in the literature.

Table 1: Comparison of HPLC and UPLC Method Parameters for Benazepril Analysis
ParameterHPLC Method 1[1]HPLC Method 2[2]UPLC Method 1[3]UPLC Method 2[4]
Column Phenomenex C18 (250mm x 4.6mm, 5µm)Zorbax SB C18 (250mm x 4.6mm, 5µm)Not SpecifiedAcquity UPLC, BEH C8 (100mm x 2.1mm, 1.7µm)
Mobile Phase Triethylamine: Acetonitrile: Methanol (50:25:25, v/v/v), pH 3.0 with Orthophosphoric acidPhosphate buffer: Acetonitrile (65:35, v/v), pH 7.00.1% Triethylamine phosphate: Methanol (25:75, v/v)Phosphate buffer (0.01M KH2PO4, pH 3.0): Acetonitrile: Methanol (45:27.5:27.5, v/v/v)
Flow Rate 2.0 mL/minNot Specified1.0 mL/min0.3 mL/min
Detection Wavelength 235 nm240 nm236 nmNot Specified
Injection Volume Not SpecifiedNot Specified20 µLNot Specified
Table 2: Performance Comparison of HPLC and UPLC Methods for Benazepril Analysis
Performance MetricHPLC Method 1[1]HPLC Method 2[2]UPLC Method 1[3]UPLC Method 2[4]
Retention Time (min) 12.550Not Specified3.4Not Specified
Linearity Range (µg/mL) 200-30012-284-2020.24-60.72
Correlation Coefficient (r²) 0.9998Not Specified0.9997Not Specified
Accuracy (% Recovery) 98-102100.5399.09-100.6999.97
Limit of Detection (LOD) (µg/mL) Not SpecifiedNot Specified0.080.019
Limit of Quantification (LOQ) (µg/mL) Not SpecifiedNot Specified0.24Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and UPLC analysis of benazepril based on published studies.

HPLC Method Protocol

This protocol is a composite representation based on common practices in the cited literature[1][2].

  • Standard and Sample Preparation:

    • A standard stock solution of benazepril hydrochloride is prepared by accurately weighing and dissolving the reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

    • For pharmaceutical dosage forms, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. An amount of powder equivalent to a specific dose of benazepril is weighed and transferred to a volumetric flask. The diluent is added, and the solution is sonicated to ensure complete dissolution of the active ingredient, followed by filtration.

  • Chromatographic Conditions:

    • The analysis is performed on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • The mobile phase, a mixture of a buffer (e.g., phosphate or triethylamine) and an organic solvent (e.g., acetonitrile or methanol), is pumped at a constant flow rate (e.g., 1.0-2.0 mL/min).

    • The column oven temperature is maintained at a constant value (e.g., 25 °C).

    • Detection is carried out using a UV detector at a wavelength where benazepril shows maximum absorbance (e.g., 235-240 nm).

  • Analysis:

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

    • The peak areas of benazepril in the chromatograms of the standard and sample solutions are recorded.

    • The concentration of benazepril in the sample is calculated by comparing its peak area with that of the standard.

UPLC Method Protocol

This protocol is a generalized representation based on the principles outlined in the provided search results[3][4].

  • Standard and Sample Preparation:

    • Preparation of standard and sample solutions follows a similar procedure to the HPLC method, ensuring high purity solvents and diluents compatible with UPLC systems.

  • Chromatographic Conditions:

    • The separation is achieved on a sub-2 µm particle size column (e.g., Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm).

    • The mobile phase composition is optimized for rapid separation and typically consists of a buffered aqueous phase and an organic modifier. The flow rate is generally lower than in HPLC (e.g., 0.3-0.5 mL/min) due to the smaller column dimensions and particle size.

    • The system is operated at a controlled temperature.

    • A photodiode array (PDA) detector is often used for detection to ensure peak purity and specificity.

  • Analysis:

    • A small volume of the standard and sample solutions is injected into the UPLC system.

    • The retention time and peak area of benazepril are measured.

    • Quantification is performed by comparing the peak response of the sample to that of the standard.

Logical Workflow for Method Cross-Validation

The process of cross-validating an analytical method, such as transitioning from an established HPLC method to a new UPLC method, follows a logical sequence to ensure the new method is fit for its intended purpose.

CrossValidationWorkflow A Define Analytical Target Profile (ATP) B Reference Method Selection (HPLC) A->B C New Method Development (UPLC) A->C L Sample Analysis Comparison B->L D Method Optimization C->D E Method Validation (ICH Guidelines) D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K K->L M Statistical Analysis (e.g., t-test, F-test) L->M N Method Transfer & Implementation M->N

References

Benazepril Hydrochloride vs. Lisinopril: A Comparative Analysis of Renal Protective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benazepril hydrochloride and lisinopril, both angiotensin-converting enzyme (ACE) inhibitors, are widely prescribed for the management of hypertension. Beyond their antihypertensive effects, ACE inhibitors as a class are recognized for their renoprotective properties, making them a cornerstone in the management of chronic kidney disease (CKD), particularly in patients with proteinuria. This guide provides a comparative overview of this compound and lisinopril, focusing on their efficacy in renal protection, supported by experimental data. While direct head-to-head clinical trials with a primary focus on renal outcomes are limited, this guide synthesizes available data from individual studies to offer a comparative perspective.

Mechanism of Renal Protection

Both benazepril and lisinopril exert their renal protective effects primarily by inhibiting the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, these drugs lead to vasodilation of the efferent arterioles of the glomerulus. This action reduces intraglomerular pressure, thereby decreasing proteinuria and slowing the progression of renal damage.[1][2]

Benazepril: Studies suggest that benazepril's renoprotective mechanism also involves the modulation of transforming growth factor-beta1 (TGF-β1), a key cytokine in the pathogenesis of renal fibrosis.[3] Research in diabetic rat models has shown that benazepril can decrease the expression of TGF-β1, integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA), all of which are involved in glomerular injury.

Lisinopril: The renal protective effects of lisinopril are also linked to the TGF-β pathway.[4][5] Studies have demonstrated that lisinopril can reduce renal TGF-β1 mRNA levels and urinary TGF-β1 excretion, which is associated with a reduction in proteinuria and glomerular cell proliferation.[4]

Comparative Efficacy in Renal Protection

Direct comparative clinical trials focusing solely on the renal outcomes of benazepril versus lisinopril are scarce. The following tables summarize data from individual studies, providing an indirect comparison of their effects on key markers of renal function. It is crucial to note that these data are not from head-to-head trials and should be interpreted with caution.

Table 1: Reduction in Proteinuria
DrugStudy PopulationDosageDurationBaseline ProteinuriaPercentage Reduction in ProteinuriaCitation
Benazepril Patients with advanced chronic renal insufficiency (non-diabetic)20 mg/day3.4 years (mean)Not specified52%[6]
Lisinopril Patients with renal diseaseNot specified12 weeksNot specified61% (± 40%)[7]
Lisinopril Rats with antithymocyte serum glomerulonephritisNot specified4 days46 (±5) mg/dayPrevented the development of proteinuria[4]
Table 2: Effect on Glomerular Filtration Rate (GFR)
DrugStudy PopulationDosageDurationEffect on GFRCitation
Benazepril Patients with advanced chronic renal insufficiency (non-diabetic)20 mg/day3.4 years (mean)23% reduction in the rate of decline[6]
Benazepril Patients with essential hypertension and normal renal function10 mg once or twice daily6 weeksStable GFR, increased effective renal plasma flow[8]
Lisinopril Patients with renal diseaseNot specified12 weeksDecrease from 26.3 (± 11.6) to 20.6 (± 9.4) ml/min[7]

Experimental Protocols

Measurement of Proteinuria

Objective: To quantify the amount of protein excreted in the urine, a key marker of kidney damage.

Methodology:

  • 24-Hour Urine Collection: The gold standard for quantifying proteinuria involves collecting all urine produced over a 24-hour period. The total protein content is then measured in the laboratory.

  • Spot Urine Protein-to-Creatinine Ratio (UPCR) or Albumin-to-Creatinine Ratio (UACR): A more convenient method that involves collecting a single "spot" urine sample. The concentrations of protein (or albumin) and creatinine are measured. The ratio of protein (or albumin) to creatinine is then calculated to estimate the 24-hour protein excretion. This method helps to correct for variations in urine concentration.

Measurement of Glomerular Filtration Rate (GFR)

Objective: To assess the rate at which the kidneys filter blood, a primary indicator of kidney function.

Methodology:

  • Creatinine Clearance: This method involves measuring the creatinine concentration in both a blood sample and a 24-hour urine sample. The GFR is then calculated using the following formula:

    • GFR = (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time)

  • Estimated GFR (eGFR): This is the most common method used in clinical practice. It involves measuring the serum creatinine level and using it in a specific formula, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which also takes into account age, sex, and race.

Signaling Pathways

The renoprotective effects of both benazepril and lisinopril are mediated through the inhibition of the RAAS pathway, which in turn affects downstream signaling molecules like TGF-β.

RAAS_Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Reduced_Pressure Reduced Intraglomerular Pressure ACE->Reduced_Pressure Reduced_Fibrosis Reduced Fibrosis ACE->Reduced_Fibrosis Vasoconstriction Vasoconstriction (Efferent Arteriole) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone TGF_beta TGF-β Production Angiotensin_II->TGF_beta Benazepril Benazepril Benazepril->ACE Lisinopril Lisinopril Lisinopril->ACE Intraglomerular_Pressure Increased Intraglomerular Pressure Vasoconstriction->Intraglomerular_Pressure Renal_Fibrosis Renal Fibrosis TGF_beta->Renal_Fibrosis Proteinuria Proteinuria Intraglomerular_Pressure->Proteinuria Reduced_Proteinuria Reduced Proteinuria Reduced_Pressure->Reduced_Proteinuria

Caption: Inhibition of ACE by Benazepril and Lisinopril.

TGF_beta_pathway Angiotensin_II Angiotensin II TGF_beta TGF-β Angiotensin_II->TGF_beta Upregulates TGF_beta_Receptor TGF-β Receptor Smad_complex Smad2/3 Phosphorylation & Nuclear Translocation TGF_beta_Receptor->Smad_complex TGF_beta->TGF_beta_Receptor Binds to Gene_Transcription Gene Transcription Smad_complex->Gene_Transcription Fibrosis Renal Fibrosis (ECM Deposition) Gene_Transcription->Fibrosis ACE_Inhibitors Benazepril / Lisinopril ACE_Inhibitors->Angiotensin_II Inhibit production

Caption: TGF-β signaling in renal fibrosis and its inhibition.

Conclusion

Both this compound and lisinopril demonstrate significant renal protective effects, primarily through the inhibition of the renin-angiotensin-aldosterone system. This leads to a reduction in intraglomerular pressure and proteinuria. While both drugs have been shown to modulate the pro-fibrotic TGF-β pathway, the available evidence does not support the superiority of one agent over the other in terms of renal protection. The efficacy in reducing proteinuria and slowing the decline of GFR appears to be a class effect of ACE inhibitors.

For drug development professionals, these findings underscore the importance of the RAAS and TGF-β pathways as therapeutic targets for renoprotection. Further head-to-head clinical trials with well-defined renal endpoints are necessary to delineate any potential differences in the renal protective efficacy between benazepril and lisinopril. Future research could also explore the comparative effects of these agents on specific molecular markers of renal fibrosis and inflammation.

References

In Vitro vs. In Vivo Correlation of Benazepril Hydrochloride Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution and in vivo absorption of benazepril hydrochloride, a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] Benazepril is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Understanding the relationship between the in vitro release characteristics of this compound from a dosage form and its subsequent in vivo absorption is critical for formulation development, ensuring bioequivalence, and predicting clinical performance.

While a definitive Level A in vitro-in vivo correlation (IVIVC) for this compound has not been extensively published in a single study encompassing multiple formulations, this guide compiles and compares available data from various sources to elucidate the key factors governing its absorption. This compound is a Biopharmaceutics Classification System (BCS) Class I drug, suggesting high solubility and high permeability, which generally leads to a good correlation between in vitro dissolution and in vivo absorption.

Quantitative Data Summary

The following tables summarize the in vitro dissolution and in vivo pharmacokinetic data for this compound and its active metabolite, benazeprilat, from various studies.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation TypeDissolution MediumTime (minutes)% Drug ReleasedReference
Immediate-Release Tablet (Formulation F6 with Crospovidone)Not Specified45100%[1]
Fast-Dissolving Oral Film (Formulation F5 with SCMC)Phosphate Buffer (pH 6.8)299.8 ± 0.14%[3]
Commercial Tablets0.1 N HClNot SpecifiedGood correlation between spectroscopic and HPLC methods[4]
USP Dissolution Test 1Water30≥ 80%[5]

Table 2: In Vivo Pharmacokinetics of Benazepril and Benazeprilat Following Oral Administration of this compound

AnalyteDosage FormDoseTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)SubjectsReference
BenazeprilTablet10 mg0.5 - 1.0Not SpecifiedNot SpecifiedHealthy Adults[6][7]
BenazeprilatTablet10 mg1.0 - 2.0 (fasting)Not SpecifiedNot SpecifiedHealthy Adults[6][7][8]
BenazeprilatTablet10 mg2.0 - 4.0 (fed)Not SpecifiedNot SpecifiedHealthy Adults[8][9]
BenazeprilAmlodipine/Benazepril Capsule20 mg~0.7Not SpecifiedNot SpecifiedHealthy Adults[10]
BenazeprilatAmlodipine/Benazepril Capsule20 mg~1.36Not SpecifiedNot SpecifiedHealthy Adults[10]
BenazeprilOral Suspension10 mgNot SpecifiedNot SpecifiedNot SpecifiedHealthy Adults[11]
BenazeprilatOral Suspension10 mgNot SpecifiedNot SpecifiedNot SpecifiedHealthy Adults[11]

Note: Cmax and AUC values were not consistently reported in a comparable format across all reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

In Vitro Dissolution Testing (USP General Method)

This protocol is a synthesis of methods described in the USP monograph and other related studies.[4][5]

Objective: To determine the rate and extent of drug release from a solid oral dosage form.

Apparatus: USP Apparatus 2 (Paddle Apparatus).

Dissolution Medium: 500 mL of water.[5] For some formulations, 0.1 N HCl or phosphate buffer (pH 6.8) may be used.[3][4]

Apparatus Speed: 50 rpm.[4][5]

Temperature: 37 ± 0.5°C.

Procedure:

  • Place one tablet in each dissolution vessel containing the specified medium.

  • Begin rotation of the paddles.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[4]

Acceptance Criteria: For USP Dissolution Test 1, not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.[5]

In Vivo Bioavailability/Bioequivalence Study

This protocol is based on FDA guidance for bioequivalence studies of this compound.[12][13]

Objective: To compare the rate and extent of absorption of a test formulation to a reference formulation.

Study Design: Single-dose, two-treatment, two-period, crossover design.

Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.

Procedure:

  • Subjects are fasted overnight for at least 10 hours before drug administration.

  • A single oral dose of the test or reference product is administered with a specified volume of water.

  • Serial blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Plasma concentrations of benazepril and its active metabolite, benazeprilat, are determined using a validated bioanalytical method, such as LC-MS/MS.

  • A washout period of at least 7 days separates the two treatment periods.

Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both benazepril and benazeprilat:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

Bioequivalence Assessment: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) for benazepril should be within the acceptance range of 80-125%. The data for the active metabolite, benazeprilat, is used as supportive evidence.[12]

Visualization of In Vitro-In Vivo Correlation Workflow

The following diagram illustrates the logical workflow for establishing an in vitro-in vivo correlation for this compound.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Development Formulation Benazepril HCl Formulation Development Dissolution In Vitro Dissolution Testing (USP Apparatus 2) Formulation->Dissolution Dissolution_Profile Dissolution Profile (% Released vs. Time) Dissolution->Dissolution_Profile Correlation Correlation Model (e.g., Level A) Dissolution_Profile->Correlation Dosing Oral Administration to Subjects Sampling Blood Sampling Dosing->Sampling Analysis Bioanalytical Method (LC-MS/MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters PK_Parameters->Correlation

Caption: Workflow for establishing an in vitro-in vivo correlation for this compound.

Concluding Remarks

References

A Head-to-Head Comparison of Benazepril and Ramipril for Blood Pressure Control: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Benazepril and ramipril are both widely prescribed angiotensin-converting enzyme (ACE) inhibitors that play a crucial role in the management of hypertension. As prodrugs, they are converted in vivo to their active metabolites, benazeprilat and ramiprilat, respectively, which exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). While both drugs belong to the same pharmacological class, subtle differences in their pharmacokinetic profiles may influence their clinical application.

This guide provides a comparative overview of benazepril and ramipril, focusing on their mechanism of action, pharmacokinetic properties, and the established methodologies for evaluating antihypertensive efficacy. It is important to note that while extensive data exists for each agent, publicly available, direct head-to-head clinical trials providing comparative blood pressure control data are limited. Therefore, this comparison is synthesized from individual drug studies and class-wide analyses.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Both benazepril and ramipril function by competitively inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to reduced peripheral vascular resistance and a subsequent decrease in blood pressure. The mechanism also decreases the secretion of aldosterone, leading to reduced sodium and water retention.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE_Inhibitors Benazepril / Ramipril ACE_Inhibitors->ACE  Inhibits BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Leads to Aldosterone->BP_Increase Leads to Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout Period Screening->Washout Baseline Baseline BP Measurement (e.g., 24h ABPM) Washout->Baseline Randomization Randomization Baseline->Randomization Arm_A Treatment Arm A (e.g., Benazepril) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Ramipril) Randomization->Arm_B FollowUp_A Treatment & Follow-up (e.g., 12 Weeks) Arm_A->FollowUp_A FollowUp_B Treatment & Follow-up (e.g., 12 Weeks) Arm_B->FollowUp_B Endpoint_A Final BP Measurement FollowUp_A->Endpoint_A Endpoint_B Final BP Measurement FollowUp_B->Endpoint_B Analysis Statistical Analysis (Comparison of BP Change) Endpoint_A->Analysis Endpoint_B->Analysis

Validating the use of benazepril as a research tool in cardiac hypertrophy studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate pharmacological tools is paramount for elucidating the complex mechanisms of cardiac hypertrophy and for the preclinical validation of novel therapeutic strategies. This guide provides a comprehensive validation of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, as a robust research tool in the study of cardiac hypertrophy. Through objective comparisons with other agents and supported by experimental data, this guide aims to facilitate informed decisions in experimental design.

Mechanism of Action and Rationale for Use

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1] As an ACE inhibitor, its primary mechanism of action is the blockade of the renin-angiotensin-aldosterone system (RAAS).[1] Specifically, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy.[2] The reduction in angiotensin II levels leads to decreased afterload on the heart, as well as direct inhibition of pro-hypertrophic signaling pathways within cardiomyocytes.[2][3]

Comparative Efficacy in Preclinical and Clinical Studies

Benazepril has demonstrated significant efficacy in reducing cardiac hypertrophy in various experimental models and clinical settings. The following tables summarize key quantitative data from comparative studies.

Preclinical Data: Animal Models of Cardiac Hypertrophy
Model Drug(s) & Dosage Duration Key Findings on Cardiac Hypertrophy Citation
Spontaneously Hypertensive Rats (SHR)Benazepril (3 and 10 mg/kg/d, p.o.)12 weeksDose-dependent and significant reduction in whole heart and left ventricle wet weights. Significant reduction in myocardial hypertrophy observed microscopically.[3]
Spontaneously Hypertensive Rats (SHR)Benazepril (1 mg/kg/d) vs. Valsartan (24 mg/kg/d)4 weeksBoth drugs reversed left ventricular hypertrophy (LVH). Valsartan showed a greater reduction in heart weight/body weight ratio and cardiomyocyte transverse diameter compared to benazepril.[4]
Aortic Coarctation-induced LV Hypertrophy in RatsBenazepril (1 mg/kg/d, gavage)4 weeksSignificant reductions in LV hypertrophy, dilatation, and fibrosis.[2]
Clinical Data: Human Studies on Left Ventricular Mass Reduction
Study Population Drug(s) & Dosage Duration Key Findings on Left Ventricular Mass Index (LVMI) Citation
Hypertensive patients with LVHBenazepril (10 mg/day)180 daysSignificant reduction in LVMI from 182.4 ± 9.2 g/m² to 122.6 ± 4.2 g/m² (p < 0.001).[5]
Hypertensive patients with LVHBenazepril (10-20 mg/day) vs. Nitrendipine (20-40 mg/day)6 monthsBenazepril led to a significantly greater reduction in MRI-measured LVMI (-16.2%) compared to nitrendipine (-7.2%).[6]
High-risk hypertensive patients with LVHAmlodipine/Benazepril (5/20, 5/40, 10/40 mg) vs. Hydrochlorothiazide/Benazepril (12.5/20, 12.5/40, 25/40 mg)52 weeksBoth combinations significantly reduced LVMI. The amlodipine/benazepril combination showed a greater mean reduction (10.16 g/m²) compared to the hydrochlorothiazide/benazepril combination (6.74 g/m²), though the difference was not statistically significant.[7]

Comparison with Other ACE Inhibitors

While direct head-to-head studies in cardiac hypertrophy models are limited, comparisons with other ACE inhibitors like lisinopril and enalapril can be inferred from their pharmacological profiles and clinical applications.

Feature Benazepril Lisinopril Enalapril Citation
FDA-Approved Uses HypertensionHypertension, Heart Failure, Acute Myocardial InfarctionHypertension, Heart Failure, Asymptomatic Left Ventricular Dysfunction[8]
Prodrug YesNoYes[1][9]
Elimination Renal and HepaticPrimarily RenalPrimarily Renal[9]
Duration of Action Shorter-acting (~19 hours)Long-acting (>24 hours)Effects last 12-14 hours[1][9]

The dual elimination pathway of benazepril (renal and hepatic) may offer an advantage in studies involving subjects with renal impairment.[9] However, lisinopril's longer duration of action might be preferable for maintaining consistent ACE inhibition with once-daily dosing.[1]

Signaling Pathways Modulated by Benazepril

Benazepril's anti-hypertrophic effects extend beyond hemodynamic changes, involving the modulation of key intracellular signaling pathways.

  • PI3K/Akt Pathway: Benazepril has been shown to activate the PI3K/Akt signaling pathway, which is known to promote cell survival and protect against apoptosis in cardiomyocytes.[10]

  • NF-κB and TGF-β Signaling: In a rat model of left ventricular hypertrophy, benazepril treatment led to the downregulation of both NF-κB and TGF-β signaling pathways.[2] This resulted in reduced inflammation, fibrosis (decreased Collagen type I/III), and production of reactive oxygen species (ROS).[2]

Caption: Benazepril's mechanism in cardiac hypertrophy.

Experimental Protocols

Induction of Cardiac Hypertrophy in Rats via Aortic Coarctation

This protocol describes the surgical procedure to induce pressure-overload cardiac hypertrophy in rats, a model in which benazepril has been shown to be effective.[2]

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure:

    • A midline abdominal incision is made.

    • The abdominal aorta is carefully isolated above the renal arteries.

    • A blunted needle is placed alongside the aorta.

    • A silk ligature is tied securely around both the aorta and the needle.

    • The needle is then carefully removed, creating a constriction of the aorta.

    • The abdominal wall and skin are sutured.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.

  • Treatment: Sham-operated animals undergo the same procedure without the aortic ligation. The hypertrophy group receives the vehicle, and the treatment group receives benazepril (e.g., 1 mg/kg/day by gavage) for the specified duration (e.g., 4 weeks).[2]

  • Assessment of Hypertrophy: At the end of the study, hearts are excised, and left ventricular weight to body weight ratio is calculated. Histological analysis is performed to assess cardiomyocyte size and fibrosis. Molecular analysis can be conducted to measure markers of hypertrophy and signaling pathway components.

G start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep surgery Surgical Procedure (Aortic Coarctation) animal_prep->surgery post_op Post-operative Care surgery->post_op grouping Randomization into Groups (Sham, Hypertrophy, Benazepril) post_op->grouping treatment Treatment Administration (Vehicle or Benazepril) grouping->treatment assessment Assessment of Cardiac Hypertrophy (Echocardiography, Histology, Molecular Analysis) treatment->assessment end End assessment->end

Caption: Experimental workflow for aortic coarctation model.

Alternative Research Tools

While benazepril is a valuable tool, a comprehensive research strategy should consider other pharmacological and non-pharmacological tools to probe different aspects of cardiac hypertrophy.

Tool Mechanism/Application Advantages Limitations
Angiotensin Receptor Blockers (ARBs) (e.g., Valsartan, Losartan) Selectively block the AT1 receptor, inhibiting the effects of angiotensin II.More complete blockade of angiotensin II effects compared to ACE inhibitors, as ACE is not the only enzyme that can produce angiotensin II.May not have the bradykinin-potentiating effects of ACE inhibitors, which may have cardioprotective benefits. A meta-analysis did not show a significant reduction in left ventricular mass with ARBs in hypertrophic cardiomyopathy patients.[11]
Beta-blockers (e.g., Metoprolol) Block the effects of catecholamines on beta-adrenergic receptors, reducing heart rate and contractility.Effective in reducing cardiac workload and have proven benefits in heart failure.May be less effective than RAAS inhibitors in regressing left ventricular mass.
Calcium Channel Blockers (e.g., Nitrendipine, Amlodipine) Inhibit the influx of calcium into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced cardiac contractility.Effective antihypertensive agents.May be less effective than benazepril in reducing left ventricular mass for a similar reduction in blood pressure.[6]
Mineralocorticoid Receptor Antagonists (e.g., Spironolactone) Block the effects of aldosterone, which promotes fibrosis and sodium retention.Target the fibrotic component of cardiac remodeling.Risk of hyperkalemia, especially in combination with ACE inhibitors or ARBs.
Non-pharmacological Models Surgical models (e.g., aortic banding), genetic models (e.g., transgenic mice overexpressing pro-hypertrophic genes), and in vitro models (e.g., cardiomyocyte culture with hypertrophic stimuli).Allow for the study of specific pathways and mechanisms in a controlled environment.May not fully recapitulate the complexity of human disease.
Gene Therapy and RNA-based Therapeutics Emerging tools to target specific genes or non-coding RNAs involved in hypertrophic signaling.Highly specific and have the potential for long-lasting effects.Still largely in the experimental phase with challenges in delivery and safety.[12]

Conclusion

Benazepril stands as a well-validated and effective research tool for the study of cardiac hypertrophy. Its established mechanism of action, demonstrated efficacy in reducing left ventricular mass in both preclinical and clinical settings, and its effects on key signaling pathways make it a reliable choice for investigating the pathophysiology of this condition and for the initial screening of novel anti-hypertrophic therapies. However, for a comprehensive understanding, its use should be complemented with other research tools that target different facets of the complex hypertrophic response. This comparative guide provides the necessary data and protocols to support the rational inclusion of benazepril in cardiac hypertrophy research programs.

References

A Comparative Guide to Benazepril Hydrochloride Quantification Methods for Inter-Laboratory Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: ACE Inhibition Signaling Pathway

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure.[1]

ACE Inhibitor Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Benazepril Benazepril (Benazeprilat) Benazepril->ACE inhibits Inter-Laboratory Comparison Workflow Start Study Design and Protocol Development Sample_Prep Preparation and Distribution of Homogeneous Samples Start->Sample_Prep Lab_Analysis Analysis by Participating Laboratories using Pre-defined and In-house Methods Sample_Prep->Lab_Analysis Data_Collection Centralized Data Collection and Verification Lab_Analysis->Data_Collection Stat_Analysis Statistical Analysis (e.g., ANOVA, Cochran's/Grubbs' tests) Data_Collection->Stat_Analysis Report Reporting of Results and Method Performance Comparison Stat_Analysis->Report End Publication and Method Harmonization Recommendations Report->End

References

Safety Operating Guide

Proper Disposal of Benazepril Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance for the proper and safe disposal of benazepril hydrochloride within a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound, an angiotensin-converting enzyme (ACE) inhibitor, requires careful handling and disposal due to its pharmacological activity and potential environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the potential hazards. While not classified as a controlled substance by the DEA, some SDSs indicate that this compound is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Furthermore, it can be very toxic to aquatic life with long-lasting effects. Therefore, as a best practice, it should be managed as a hazardous chemical waste.

Personal Protective Equipment (PPE) required when handling this compound includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.

In the event of a spill, immediately cordon off the area. For small spills, gently absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. Avoid creating dust. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Decontaminate the spill area with a suitable laboratory detergent and water.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances.[2][3] Since this compound is not a controlled substance, DEA regulations do not apply.

Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a P- or U-listed waste. However, given its toxicological profile, a hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department to ascertain if it meets the toxicity characteristic. As a precautionary measure, it is recommended to manage all this compound waste as hazardous.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the proper disposal of this compound from a laboratory setting:

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. All items contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes), and contaminated PPE, should be segregated as hazardous chemical waste.

  • Waste Container:

    • Use a designated, leak-proof, and sealable hazardous waste container.

    • The container must be compatible with the chemical waste; a high-density polyethylene (HDPE) container is generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard warnings (e.g., "Toxic," "Health Hazard").

  • Collection of Waste:

    • Solid Waste: Place all solid this compound waste, including unused powder, contaminated gloves, weigh boats, and other disposable lab supplies, directly into the designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.

    • Empty Containers: Empty stock bottles of this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of the waste through a commercial reverse distributor, as this is typically for unused, saleable pharmaceuticals.

    • The recommended final disposal method for non-controlled hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2]

Decontamination of Laboratory Surfaces and Equipment

Following any work with this compound, it is crucial to decontaminate all work surfaces and non-disposable equipment to prevent cross-contamination and exposure.

  • Prepare a cleaning solution: A standard laboratory detergent in water is generally effective. For more thorough decontamination, 70% ethanol can be used on compatible surfaces.

  • Wipe down surfaces: Thoroughly wipe down the work area (e.g., benchtop, fume hood sash) with the cleaning solution.

  • Clean equipment: Decontaminate any non-disposable equipment, such as spatulas or glassware, by washing with a laboratory detergent and rinsing thoroughly. If necessary, a solvent rinse (such as with ethanol) can be used, and the rinsate should be collected as hazardous waste.

  • Dispose of cleaning materials: All disposable materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C₂₄H₂₈N₂O₅ · HCl--INVALID-LINK--
Molar Mass 460.95 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in water, ethanol, and methanol--INVALID-LINK--
Oral LD50 (Rat) >5000 mg/kg--INVALID-LINK--
Oral LD50 (Mouse) 4019 mg/kg--INVALID-LINK--

Disposal Workflow Diagram

Benazepril_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination start Start: this compound Work ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe decon_surfaces Decontaminate Surfaces & Equipment start->decon_surfaces waste_gen Generate Benazepril HCl Waste (Unused product, contaminated items) ppe->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs_pickup Arrange Pickup by EHS saa->ehs_pickup incineration Incineration at Permitted Hazardous Waste Facility ehs_pickup->incineration decon_waste Dispose of Decon Materials as Hazardous Waste decon_surfaces->decon_waste decon_waste->container

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Operational Guidance for Handling Benazepril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for managing Benazepril Hydrochloride in a laboratory setting, encompassing personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard and Exposure Data

This compound is classified with several potential hazards. It may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Some sources also indicate it is suspected of damaging fertility or the unborn child.[3] Adherence to recommended safety protocols is crucial to minimize exposure risks.

ParameterValue/RecommendationSource(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1][2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1][2]
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)[3]
Occupational Exposure Limits No specific occupational exposure limit values have been established.[1][4][5]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be utilized when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).To prevent eye contact which can cause serious irritation.[1][6][7]
Hand Protection Protective gloves.To prevent skin contact and irritation.[1][6]
Skin and Body Protection Long-sleeved clothing, a lab coat, or impervious clothing. For larger quantities, disposable coveralls may be necessary.To minimize skin exposure.[1][6][8]
Respiratory Protection Generally not required under normal use with adequate ventilation. For large-scale use, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a P3 filter is recommended.[6]To avoid inhalation of dust particles which may cause respiratory irritation.[1][2]

Experimental and Handling Protocols

General Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Work in a well-ventilated area. Use a local exhaust ventilation system where dust, fumes, or vapors may be generated.[1][2][8]

  • Avoid all personal contact, including inhalation of dust.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][6]

  • Wash hands thoroughly after handling and before breaks.[1][6]

  • Remove contaminated clothing and wash it before reuse.[1][6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

  • Store locked up.[1]

  • Incompatible with oxidizing agents.[6][7]

Spill Management:

  • Minor Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.

    • Sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[8]

    • Place the collected material into a suitable, labeled container for disposal.[8]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[8]

    • Avoid breathing dust and prevent contact with skin and eyes.[8]

    • Wear a self-contained breathing apparatus and full protective gear.[7]

First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[1][7]

Disposal Plan

  • Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be handled in the same manner as the product itself.

Operational Workflow

prep Preparation - Review SDS - Don PPE handling Handling - Use in ventilated area - Avoid dust generation prep->handling storage Storage - Tightly closed container - Cool, dry, ventilated area handling->storage Store Unused Material spill Spill Response - Evacuate & Ventilate - Use dry cleanup handling->spill If Spill Occurs decon Decontamination - Wash hands - Clean work area handling->decon disposal Disposal - Labeled waste container - Follow regulations spill->disposal decon->disposal Dispose of Contaminated PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril Hydrochloride
Reactant of Route 2
Benazepril Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.